molecular formula C11H19Cl3N2O B6089840 1-(3-chlorobenzyl)piperazine dihydrochloride hydrate

1-(3-chlorobenzyl)piperazine dihydrochloride hydrate

Numéro de catalogue: B6089840
Poids moléculaire: 301.6 g/mol
Clé InChI: KKFYWCUNVPQKPH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3-Chlorobenzyl)piperazine dihydrochloride hydrate is a critical chemical intermediate serving advanced research and development, particularly in the pharmaceutical sciences. Its primary research value lies in its role as a versatile building block for the synthesis of more complex, biologically active molecules. The piperazine moiety is a privileged scaffold in medicinal chemistry, and researchers functionalize this core structure to create novel compounds for pharmacological evaluation. The specific presence of the 3-chlorobenzyl group makes it a key precursor in exploring structure-activity relationships, particularly in the development of ligands targeting various central nervous system receptors. The dihydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various experimental conditions. The hydrated form is supplied to ensure consistent composition and performance in sensitive synthetic applications. This compound is strictly for research use in laboratory settings and is a fundamental tool for chemists and researchers developing new therapeutic agents.

Propriétés

IUPAC Name

1-[(3-chlorophenyl)methyl]piperazine;hydrate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2.2ClH.H2O/c12-11-3-1-2-10(8-11)9-14-6-4-13-5-7-14;;;/h1-3,8,13H,4-7,9H2;2*1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFYWCUNVPQKPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=CC=C2)Cl.O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

mechanism of action for 1-(3-chlorobenzyl)piperazine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of 1-(3-chlorobenzyl)piperazine Derivatives

Executive Summary

The 1-(3-chlorobenzyl)piperazine scaffold is a core structural motif in a range of centrally active compounds, most notably represented by the antidepressant drugs Trazodone and Nefazodone. Derivatives built upon this framework exhibit a complex and multifaceted mechanism of action, engaging multiple neurotransmitter systems. This polypharmacology, often termed a "multi-target" approach, is critical to both their therapeutic efficacy and their side-effect profiles. Unlike highly selective agents, these compounds modulate a constellation of receptors, primarily within the serotonergic system, but also extending to adrenergic and histaminergic pathways.

This guide provides a detailed exploration of the molecular interactions, signaling cascades, and structure-activity relationships that define the pharmacology of this class. We will dissect the dose-dependent effects, the crucial role of active metabolites such as meta-chlorophenylpiperazine (m-CPP), and the experimental methodologies required to fully characterize these mechanisms. For researchers and drug development professionals, understanding this intricate interplay is paramount for optimizing existing therapies and designing novel agents with improved efficacy and tolerability.

The Phenylpiperazine Scaffold: A Privileged Structure in Neuropharmacology

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions.[1][2] It is considered a "privileged scaffold" in medicinal chemistry due to its ability to be readily modified and its presence in a multitude of approved drugs targeting the central nervous system (CNS).[3][4] Its conformational flexibility and ability to form hydrogen bonds allow it to interact with a wide array of biological targets.

When incorporated into a phenylpiperazine structure, and further substituted with a 3-chlorobenzyl group, the resulting derivatives gain a specific pharmacological signature. This class of molecules is renowned for its complex interactions with the serotonergic system, a key area of focus for treating mood and anxiety disorders.[1]

Primary Pharmacological Targets and Molecular Interactions

The defining characteristic of 1-(3-chlorobenzyl)piperazine derivatives is their ability to bind to multiple receptor types, often with varying affinities. This multi-modal action is central to their clinical profile.

Serotonergic System Modulation

The most significant interactions occur within the serotonin (5-hydroxytryptamine, 5-HT) system.

  • 5-HT2A Receptor Antagonism : A primary mechanism for drugs like Trazodone and Nefazodone is potent blockade of the postsynaptic 5-HT2A receptor.[5][6][7] Activation of 5-HT2A receptors by serotonin is linked to anxiety, insomnia, and sexual dysfunction—common side effects of Selective Serotonin Reuptake Inhibitors (SSRIs). By antagonizing this receptor, these derivatives can mitigate these side effects and contribute directly to their hypnotic and anxiolytic properties.[8]

  • Serotonin Transporter (SERT) Inhibition : These compounds also inhibit the presynaptic serotonin transporter (SERT), the primary target of SSRIs.[5][8] This action blocks the reuptake of serotonin from the synaptic cleft, thereby increasing its availability to interact with other postsynaptic receptors. However, for many derivatives in this class, the affinity for SERT is moderate and becomes more significant at higher therapeutic doses.[5]

  • 5-HT2C Receptor Interaction : The active metabolite of Trazodone, m-chlorophenylpiperazine (m-CPP), is a potent agonist at the 5-HT2C receptor.[9][10][11] This interaction is particularly noteworthy as it often produces effects that are contrary to the therapeutic goals, such as anxiety, panic attacks, and migraines.[9][10] This highlights the critical importance of understanding the complete metabolic profile of a drug, as the parent compound and its metabolites can have distinct and even opposing pharmacological activities.

Adrenergic and Histaminergic Systems
  • α1-Adrenergic Receptor Antagonism : Blockade of α1-adrenergic receptors is a common feature of this class.[5][8] This action is not typically associated with the primary antidepressant effect but is a major contributor to side effects such as orthostatic hypotension (a drop in blood pressure upon standing) and dizziness.[12]

  • Histamine H1 Receptor Antagonism : Potent antagonism of the H1 histamine receptor is responsible for the sedative and hypnotic effects of these compounds, particularly at lower doses.[5][8][13] This property is leveraged clinically when Trazodone is prescribed off-label at low doses for the treatment of insomnia.[14]

Integrated Mechanism and Signaling Pathways

The clinical effects of 1-(3-chlorobenzyl)piperazine derivatives arise from the net result of these multiple receptor interactions. The pharmacology is notably dose-dependent. At low doses, the high-affinity antagonism of 5-HT2A, H1, and α1 receptors dominates, leading primarily to sedation and hypnotic effects.[5][13] As the dose is increased, the moderate-affinity inhibition of SERT is recruited, leading to the canonical antidepressant effect.[5]

Metabolism_Pathway Trazodone Trazodone mCPP m-CPP (Active Metabolite) Trazodone->mCPP

Caption: Metabolic conversion of Trazodone to its active metabolite, m-CPP.

This metabolic step is clinically significant because m-CPP has a distinct pharmacological profile from Trazodone, most notably acting as a 5-HT2C agonist, which can induce anxiety. [9][10]Therefore, the overall effect of the drug is a combination of the parent compound and its active metabolites.

Structure-activity relationship studies indicate that modifications to the hydrocarbon chain connecting the piperazine ring to other moieties can significantly alter the affinity for specific receptors, such as the 5-HT1A site. [15]This provides a basis for medicinal chemists to fine-tune the selectivity and pharmacological profile of new derivatives.

Key Experimental Protocols for Mechanistic Elucidation

To fully characterize the mechanism of a novel 1-(3-chlorobenzyl)piperazine derivative, a hierarchical series of experiments is required.

Experimental_Workflow A Step 1: In Vitro Receptor Binding Assays B Step 2: In Vitro Functional Assays A->B Determine Affinity (Ki) C Step 3: In Vitro Metabolic Stability & Metabolite ID B->C Confirm Agonism/Antagonism (EC50/IC50) D Step 4: In Vivo Behavioral Models C->D Identify Active Metabolites Clinical Profile Assessment Clinical Profile Assessment D->Clinical Profile Assessment Evaluate Therapeutic Potential

Caption: A typical experimental workflow for characterizing novel CNS-active compounds.

Protocol: In Vitro Radioligand Binding Assay
  • Objective : To determine the binding affinity (Ki) of a test compound for a panel of CNS receptors (e.g., 5-HT2A, SERT, α1, H1).

  • Causality : This initial screen is essential to identify the primary molecular targets of the compound. A high affinity (low Ki value) suggests a direct interaction that may be pharmacologically relevant.

  • Methodology :

    • Membrane Preparation : Homogenize tissue or cultured cells expressing the target receptor (e.g., HEK293 cells transfected with the human 5-HT2A receptor) in an appropriate buffer. Centrifuge to pellet the membranes and resuspend to a known protein concentration.

    • Assay Setup : In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]ketanserin for 5-HT2A), and varying concentrations of the test compound.

    • Incubation : Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

    • Harvesting : Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

    • Quantification : Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

    • Data Analysis : Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

  • Self-Validation : The protocol's trustworthiness is ensured by including controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known, non-labeled competitor). Specific binding is calculated as Total - Non-specific.

Protocol: In Vitro Functional Assay (Calcium Flux)
  • Objective : To determine whether the compound acts as an agonist, antagonist, or inverse agonist at a Gq-coupled receptor like 5-HT2A.

  • Causality : A binding assay only shows affinity; it does not reveal what the compound does upon binding. A functional assay is required to measure the downstream cellular response. The 5-HT2A receptor is coupled to the Gq protein, which activates phospholipase C and leads to an increase in intracellular calcium.

  • Methodology :

    • Cell Culture : Plate cells stably expressing the 5-HT2A receptor in a clear-bottom 96-well plate.

    • Dye Loading : Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a large increase in fluorescence upon binding to free calcium.

    • Compound Addition : Use an automated instrument (e.g., a FLIPR) to add the test compound to the wells. To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist (e.g., serotonin).

    • Fluorescence Reading : The instrument continuously measures the fluorescence intensity in each well before and after compound addition.

    • Data Analysis : An increase in fluorescence indicates an agonist effect (calcium release). The potency is quantified as an EC50 value. A reduction in the response to a known agonist indicates an antagonist effect, quantified as an IC50 value.

  • Self-Validation : Controls including a known agonist (positive control) and vehicle (negative control) are run in parallel to validate the assay's performance and normalize the data.

Data Summary and Conclusion

The complex pharmacology of this class is best summarized by comparing the binding affinities of representative compounds across key targets.

Compound5-HT2A (Ki, nM)SERT (Ki, nM)α1-Adrenergic (Ki, nM)H1 (Ki, nM)5-HT2C (Ki, nM)Primary Functional Activity
Trazodone ~1 - 10~100 - 200~10 - 50~20 - 60~50 - 1505-HT2A/α1/H1 Antagonist, SERT Inhibitor [5][8]
Nefazodone ~1 - 5~50 - 100~20 - 60>1000~30 - 805-HT2A/α1 Antagonist, SERT/NET Inhibitor [6][12][16]
m-CPP ~30~230>500>1000~3.45-HT2C Agonist [9][10][17]

Note: Ki values are approximate and can vary between studies and assay conditions.

Conclusion

The is a paradigm of multi-target pharmacology in the CNS. Their clinical utility is not derived from high selectivity for a single target, but from a carefully balanced profile of interactions with multiple serotonin, adrenergic, and histamine receptors. The dose-dependent recruitment of these targets, combined with the distinct pharmacological profile of active metabolites like m-CPP, creates a complex but effective therapeutic window. For drug development professionals, this class serves as a compelling case study, demonstrating that a nuanced understanding of polypharmacology and metabolic pathways is essential for designing the next generation of CNS therapeutics.

References

  • Study.com. Trazodone: Pharmacokinetics & Mechanism of Action.
  • Stahl, S. M. (2014). Mechanism of Action of Trazodone: a Multifunctional Drug. CNS Spectrums.
  • Davis, R., & Whittington, R. (1995). Nefazodone. A review of its pharmacology and clinical efficacy in the management of major depression. Drugs. [Link]

  • Shin, J. J., & Saadabadi, A. (2024). Trazodone. In StatPearls. StatPearls Publishing. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Nefazodone. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

  • Psychopharmacology Institute. (2026). Trazodone Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. [Link]

  • MIMS. Nefazodone: Uses & Dosage. [Link]

  • Golden, R. N., et al. (2000). The Antidepressant Nefazodone: A Review of its Pharmacology, Clinical Efficacy, Adverse Effects, Dosage, and Administration. Journal of Clinical Psychiatry. [Link]

  • ResearchGate. (n.d.). Mechanism of Action of Trazodone: a Multifunctional Drug. [Link]

  • Wikipedia. (n.d.). meta-Chlorophenylpiperazine. [Link]

  • DeVane, C. L., Grothe, D. R., & Smith, S. L. (2002). Pharmacology of Antidepressants: Focus on Nefazodone. The Journal of Clinical Psychiatry. [Link]

  • Catterson, M. L., et al. (1995). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. Neuroreport. [Link]

  • PsychonautWiki. (2023). mCPP. [Link]

  • Sills, M. A., et al. (1987). Effect of meta-chlorophenylpiperazine (mCPP), a central serotonin agonist and vascular serotonin receptor antagonist, on blood pressure in SHR. Clinical and Experimental Hypertension. Part A, Theory and Practice. [Link]

  • Inxight Drugs. (n.d.). M-CHLOROPHENYLPIPERAZINE. [Link]

  • Seba M C, et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. [Link]

  • MDPI. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • Glennon, R. A., et al. (1992). Structure-activity relationship studies of central nervous system (CNS) agents. 5. Effect of the hydrocarbon chain on the affinity of 4-substituted 1-(3-chlorophenyl)piperazines for 5-HT1A receptor sites. Journal of Medicinal Chemistry. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. [Link]

  • Staack, R. F., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • Bisyarin, M. A., et al. (2018). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Frontiers in Neuroscience. [Link]

  • Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • ChemistryOpen. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • Zuba, D., et al. (2021). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Piperazine? [Link]

  • ResearchGate. (2016). (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-(3-chlorobenzyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1] Its unique physicochemical properties, including its ability to improve aqueous solubility and oral bioavailability, make it a valuable component in drug design.[1] 1-(3-chlorobenzyl)piperazine, in its dihydrochloride salt form, is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system. This guide provides a comprehensive overview of the primary synthetic pathways to 1-(3-chlorobenzyl)piperazine dihydrochloride, offering in-depth technical details, comparative analysis of methodologies, and practical insights for laboratory and potential scale-up applications.

Core Synthetic Strategies: A Comparative Analysis

Two principal synthetic routes dominate the preparation of 1-(3-chlorobenzyl)piperazine: direct N-alkylation of piperazine and reductive amination. The choice between these methods often depends on factors such as the availability of starting materials, desired purity, scalability, and the specific equipment available.

Synthesis MethodStarting MaterialsKey ReagentsTypical Yield (%)Key AdvantagesKey Disadvantages
Direct N-Alkylation Piperazine, 3-Chlorobenzyl chlorideBase (e.g., K₂CO₃, Na₂CO₃, Triethylamine)70-95High yields, straightforward procedure, readily available starting materials.Potential for over-alkylation to form the 1,4-disubstituted byproduct, requires careful control of stoichiometry.[1][2]
Reductive Amination Piperazine, 3-ChlorobenzaldehydeReducing agent (e.g., NaBH(OAc)₃, NaBH₃CN, H₂/Catalyst)60-85High selectivity for mono-alkylation, milder reaction conditions.[2]May require the use of more specialized and sensitive reducing agents, potential for imine intermediate instability.

Pathway 1: Direct N-Alkylation of Piperazine

Direct N-alkylation is a robust and widely employed method for the synthesis of monosubstituted piperazines. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the nitrogen atom of the piperazine ring attacks the benzylic carbon of 3-chlorobenzyl chloride.

Mechanistic Insight

The reaction is initiated by the deprotonation of one of the secondary amines of piperazine by a base, increasing its nucleophilicity. The resulting piperazine anion then attacks the electrophilic carbon of the C-Cl bond in 3-chlorobenzyl chloride, displacing the chloride ion and forming the C-N bond. To prevent the second nitrogen from reacting to form the 1,4-dibenzylpiperazine impurity, it is crucial to use a controlled stoichiometry, often with piperazine in excess. The use of a protonated piperazine species, such as piperazine monohydrochloride, can also effectively prevent disubstitution.[3]

G cluster_0 Direct N-Alkylation Pathway Piperazine Piperazine SN2_Reaction SN2 Reaction Piperazine->SN2_Reaction 3-Chlorobenzyl_chloride 3-Chlorobenzyl_chloride 3-Chlorobenzyl_chloride->SN2_Reaction Base Base Base->SN2_Reaction Deprotonation 1-(3-chlorobenzyl)piperazine 1-(3-chlorobenzyl)piperazine SN2_Reaction->1-(3-chlorobenzyl)piperazine Final_Product 1-(3-chlorobenzyl)piperazine dihydrochloride 1-(3-chlorobenzyl)piperazine->Final_Product HCl HCl HCl->Final_Product Salt Formation

Caption: Direct N-alkylation of piperazine with 3-chlorobenzyl chloride.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-alkylation of piperazines.[4]

Materials:

  • Piperazine hexahydrate

  • Piperazine dihydrochloride

  • 3-Chlorobenzyl chloride

  • Absolute Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (5N)

  • Chloroform

  • Anhydrous sodium sulfate

  • Dry benzene

Procedure:

  • In a 250 mL Erlenmeyer flask, dissolve 24.3 g (0.125 mole) of piperazine hexahydrate in 50 mL of absolute ethanol. Warm the solution to 65°C in a water bath.

  • To the warm solution, add 22.1 g (0.125 mole) of piperazine dihydrochloride and swirl to dissolve.

  • With continued warming and vigorous stirring, add 20.1 g (0.125 mole) of 3-chlorobenzyl chloride dropwise over 5 minutes. The formation of a white precipitate will be observed.

  • Continue stirring at 65°C for an additional 25 minutes.

  • Cool the reaction mixture in an ice bath for 30 minutes.

  • Collect the precipitated piperazine dihydrochloride by suction filtration and wash with three 10 mL portions of ice-cold absolute ethanol.

  • Combine the filtrate and washings, cool in an ice bath, and treat with 25 mL of absolute ethanol saturated with dry hydrogen chloride gas.

  • Cool the mixture for 10-15 minutes in the ice bath to facilitate the precipitation of 1-(3-chlorobenzyl)piperazine dihydrochloride.

  • Collect the white crystalline product by suction filtration, wash with dry benzene, and dry.

Work-up and Purification:

The crude 1-(3-chlorobenzyl)piperazine dihydrochloride can be further purified by recrystallization.[5][6]

  • Dissolve the crude product in a minimum amount of boiling water or an ethanol/water mixture.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.

  • Filter the hot solution to remove any insoluble impurities and charcoal.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold solvent.[7]

  • Dry the crystals under vacuum.

Pathway 2: Reductive Amination

Reductive amination offers a highly selective alternative for the synthesis of monosubstituted piperazines, effectively avoiding the issue of over-alkylation.[2] This two-step, one-pot process involves the formation of an iminium ion intermediate followed by its in-situ reduction.

Mechanistic Insight

The reaction begins with the nucleophilic attack of a piperazine nitrogen atom on the carbonyl carbon of 3-chlorobenzaldehyde. This is followed by dehydration to form an iminium ion intermediate. A reducing agent, selective for the iminium ion over the aldehyde, is then used to reduce the C=N double bond to the desired C-N single bond.[2] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its mildness and selectivity.

G cluster_1 Reductive Amination Pathway Piperazine Piperazine Iminium_Formation Iminium Ion Formation Piperazine->Iminium_Formation 3-Chlorobenzaldehyde 3-Chlorobenzaldehyde 3-Chlorobenzaldehyde->Iminium_Formation Reduction Reduction Iminium_Formation->Reduction Iminium Ion Intermediate 1-(3-chlorobenzyl)piperazine 1-(3-chlorobenzyl)piperazine Reduction->1-(3-chlorobenzyl)piperazine NaBH(OAc)3 Final_Product 1-(3-chlorobenzyl)piperazine dihydrochloride 1-(3-chlorobenzyl)piperazine->Final_Product HCl HCl HCl->Final_Product Salt Formation

Caption: Reductive amination of piperazine with 3-chlorobenzaldehyde.

Detailed Experimental Protocol

This protocol is based on general procedures for reductive amination reactions involving piperazine derivatives.[1]

Materials:

  • Piperazine

  • 3-Chlorobenzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Dichloromethane (for extraction)

  • Ethanolic HCl or HCl gas

Procedure:

  • In a round-bottom flask, dissolve piperazine (1.1 equivalents) in anhydrous 1,2-dichloroethane.

  • Add 3-chlorobenzaldehyde (1.0 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (0.1 equivalents) and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 equivalents) in 1,2-dichloroethane.

  • Slowly add the reducing agent suspension to the reaction mixture. The reaction may be exothermic.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer and extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(3-chlorobenzyl)piperazine free base.

  • Dissolve the crude free base in a suitable solvent (e.g., ethanol, diethyl ether) and precipitate the dihydrochloride salt by bubbling dry HCl gas through the solution or by adding a solution of ethanolic HCl.

  • Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.

Characterization of 1-(3-chlorobenzyl)piperazine Dihydrochloride

Thorough characterization of the final product is essential to confirm its identity and purity.

Physicochemical Properties
  • Molecular Formula: C₁₁H₁₅ClN₂ · 2HCl

  • Molecular Weight: 283.62 g/mol [8]

  • Appearance: White to off-white crystalline solid

Spectroscopic Data
  • ¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~11.5 (br s, 2H, NH₂⁺), ~7.3-7.5 (m, 4H, Ar-H), ~4.2 (s, 2H, Ar-CH₂), ~3.2-3.4 (m, 8H, piperazine-H). (Note: The exact chemical shifts may vary slightly depending on the solvent and concentration. The broad singlet around 11.5 ppm is characteristic of the protonated amine hydrochlorides.)

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~138.0 (Ar-C), ~133.0 (Ar-C-Cl), ~130.5 (Ar-CH), ~129.0 (Ar-CH), ~128.5 (Ar-CH), ~127.0 (Ar-CH), ~60.0 (Ar-CH₂), ~48.0 (piperazine-CH₂), ~43.0 (piperazine-CH₂).

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹): Characteristic peaks are expected for N-H stretching of the ammonium salt (~2400-2800, broad), C-H stretching (aromatic and aliphatic, ~2800-3100), C=C stretching (aromatic, ~1450-1600), and C-Cl stretching (~700-800).

  • Mass Spectrometry (ESI+): m/z calculated for C₁₁H₁₆ClN₂⁺ [M+H]⁺: 211.10.

Impurity Profile and Process Optimization

A critical aspect of any synthesis is understanding and controlling the formation of impurities.

Common Impurities
  • 1,4-bis(3-chlorobenzyl)piperazine: This is the primary byproduct in the direct N-alkylation method, resulting from the reaction of the product with another molecule of 3-chlorobenzyl chloride. Its formation can be minimized by using an excess of piperazine or by employing a protecting group strategy.[1]

  • Unreacted Starting Materials: Residual piperazine, 3-chlorobenzyl chloride, or 3-chlorobenzaldehyde may be present in the crude product.

  • Byproducts from Starting Material Impurities: Commercial 3-chlorobenzyl chloride may contain impurities such as benzaldehyde, benzyl alcohol, and dichlorotoluene, which can lead to the formation of corresponding side products.[9]

Strategies for Optimization
  • Reaction Conditions: Optimization of reaction temperature, time, and solvent can significantly impact the yield and purity of the final product.

  • Stoichiometry: Precise control of the molar ratios of reactants is crucial, especially in the direct N-alkylation method, to minimize the formation of the disubstituted byproduct.

  • Purification: The final purification of the dihydrochloride salt by recrystallization is a critical step to achieve high purity. The choice of solvent system for recrystallization should be carefully selected to ensure good recovery of the product while effectively removing impurities.[5][6]

Industrial Scale-Up Considerations

Transitioning a laboratory-scale synthesis to an industrial process requires careful consideration of several factors:

  • Cost-Effectiveness: The cost of starting materials, reagents, and solvents, as well as the overall process efficiency, are paramount. The direct N-alkylation route is often favored for its use of less expensive reagents.

  • Safety: Handling of hazardous materials such as 3-chlorobenzyl chloride and concentrated acids requires appropriate engineering controls and personal protective equipment.

  • Process Control and Automation: Implementing process analytical technology (PAT) to monitor reaction progress and ensure consistent product quality is essential for large-scale production.

  • Waste Management: The development of an environmentally benign process with efficient waste treatment and solvent recycling is a key consideration.

Conclusion

The synthesis of 1-(3-chlorobenzyl)piperazine dihydrochloride can be effectively achieved through both direct N-alkylation and reductive amination pathways. The choice of method will depend on the specific requirements of the synthesis, including scale, desired purity, and available resources. A thorough understanding of the reaction mechanisms, careful control of reaction parameters, and effective purification techniques are essential for obtaining a high-quality product. This guide provides the necessary technical foundation for researchers and drug development professionals to successfully synthesize and characterize this important pharmaceutical intermediate.

References

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC.
  • Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor. Sciforum.
  • Effect of benzyl chloride impurities on reaction outcome. Benchchem.
  • 1-(3-chlorobenzyl)
  • 1-(3-CHLORO-BENZYL)
  • Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxyl
  • 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride | C13H19Cl3N2 | CID 13035120. PubChem.
  • Programmable Piperazine Synthesis via Organic Photoredox Catalysis | Journal of the American Chemical Society.
  • Synthesis of piperazines. Organic Chemistry Portal.
  • 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355. PubChem.
  • Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine. Benchchem.
  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research.
  • 1-(3-Chlorophenyl)piperazine (hydrochloride) (CAS 13078-15-4). Cayman Chemical.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Purifying by recrystallis
  • 1-benzylpiperazine. Organic Syntheses Procedure.
  • Recrystalliz
  • A Comparative Analysis of Piperazine Synthesis Methods for Researchers and Drug Development Professionals. Benchchem.
  • EXPERIMENT (3)
  • 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride(52605-52-4) 13 C NMR. ChemicalBook.
  • A General and Convenient Synthesis of N-Aryl Piperazines.
  • Isolation and Purification of Organic Compounds Recrystalliz
  • Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine | Request PDF.
  • 1-(3-Chlorobenzyl)piperazine | CAS 23145-91-7 | SCBT. Santa Cruz Biotechnology.
  • WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
  • comparative analysis of synthesis methods for substituted benzylamines. Benchchem.
  • Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine. PrepChem.com.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • piperazine Impurities Manufacturers & Suppliers. Daicel Pharma Standards.
  • Purification by Recrystalliz
  • General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amin
  • 13C NMR Chemical Shift Estim
  • New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. PMC - NIH.
  • Reductive amination of piperazine : r/OrganicChemistry. Reddit.
  • 1-(3-Chlorophenyl)piperazine hydrochloride(65369-76-8) 13C NMR spectrum. ChemicalBook.
  • 1-(3-Chlorophenyl) piperazine - Optional[MS (LC)] - Spectrum. SpectraBase.
  • 1-(3-Chlorophenyl)piperazine HCl - Optional[1H NMR] - Chemical Shifts. SpectraBase.
  • Piperazine dihydrochloride. the NIST WebBook.
  • Benzyl Chloride-impurities.
  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse.

Sources

In Vitro Metabolic Stability of 1-(3-Chlorobenzyl)piperazine in Human Liver Microsomes: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(3-chlorobenzyl)piperazine is a synthetic heterocyclic compound belonging to the piperazine class, a structural motif prevalent in both medicinal chemistry and psychoactive designer drugs (such as benzylpiperazine [BZP] and 1-(3-chlorophenyl)piperazine[mCPP])[1][2]. Evaluating the metabolic stability of this compound in Human Liver Microsomes (HLM) is a critical step in preclinical drug development. It provides the foundational data required to predict in vivo hepatic clearance, biological half-life, and potential drug-drug interactions (DDIs)[3][4].

This whitepaper outlines the mechanistic framework of piperazine biotransformation, details a self-validating HLM substrate depletion protocol, and provides the mathematical models required for accurate pharmacokinetic quantification.

Mechanistic Framework: Cytochrome P450-Mediated Biotransformation

To design an effective metabolic stability assay, one must first understand the enzymatic vulnerabilities of the target molecule. The liver is the primary site of xenobiotic biotransformation, heavily reliant on the Cytochrome P450 (CYP) superfamily located in the endoplasmic reticulum[4][5].

For benzylpiperazine derivatives, metabolism is primarily driven by CYP2D6, CYP1A2, and CYP3A4 [1][6]. The biotransformation of 1-(3-chlorobenzyl)piperazine typically proceeds via two major Phase I pathways:

  • N-Dealkylation (N-Debenzylation): Cleavage at the benzyl-nitrogen bond, yielding piperazine and 3-chlorobenzaldehyde (which is rapidly reduced/oxidized to the corresponding alcohol or acid)[6].

  • Aromatic Hydroxylation: CYP2D6 and CYP3A4 mediate the addition of a hydroxyl group to the aromatic ring, creating phenolic metabolites that are highly susceptible to subsequent Phase II conjugation (glucuronidation via UGTs or sulfation via SULTs)[2][6].

Causality Insight: Because piperazine derivatives often act as competitive inhibitors of the very CYP enzymes that metabolize them (particularly CYP2D6)[1][6], it is imperative to conduct stability assays at substrate concentrations well below the Michaelis-Menten constant ( Km​ ) to ensure first-order depletion kinetics.

Pathway Parent 1-(3-chlorobenzyl)piperazine Dealk N-Dealkylation (Piperazine + 3-Cl-benzaldehyde) Parent->Dealk CYP3A4 / CYP1A2 Hydrox Aromatic Hydroxylation (Phenolic Metabolites) Parent->Hydrox CYP2D6 / CYP3A4 Phase2 Phase II Conjugation (Glucuronidation/Sulfation) Hydrox->Phase2 UGT / SULT

Caption: Major CYP450-mediated Phase I and Phase II metabolic pathways for 1-(3-chlorobenzyl)piperazine.

Experimental Design: The Self-Validating HLM Assay

The substrate depletion approach is the gold standard for determining intrinsic clearance ( CLint​ )[4][7]. The following protocol is engineered as a self-validating system, incorporating strict controls to differentiate enzymatic metabolism from chemical degradation.

Reagent Preparation & Rationale
  • Buffer System: 100 mM Potassium Phosphate Buffer (pH 7.4). Rationale: This specific molarity and pH strictly mimic physiological intracellular conditions, optimizing CYP450 structural integrity and activity[5][7].

  • HLM Concentration: 0.5 mg/mL. Rationale: This concentration provides a sufficient enzyme-to-substrate ratio while preventing non-specific protein binding, which can artificially mask substrate depletion[5].

  • Substrate Concentration: 1 µM. Rationale: Maintaining the concentration at 1 µM guarantees the reaction operates under first-order kinetics (Substrate << Km​ ), a mathematical prerequisite for calculating accurate half-life and clearance[7]. Organic solvent (DMSO or Acetonitrile) carryover must be strictly < 0.5% to prevent CYP inhibition[5][7].

  • Cofactor: 1 mM NADPH (or an NADPH regenerating system). Rationale: CYP enzymes are oxidoreductases that absolutely require electron donation from NADPH to catalyze biotransformation[3][5].

Step-by-Step Methodology
  • Master Mix Preparation: In a 96-well plate, combine 100 mM KPO4 buffer, pooled human liver microsomes (final concentration 0.5 mg/mL), and 1-(3-chlorobenzyl)piperazine (final concentration 1 µM)[5].

  • Pre-Incubation: Incubate the plate at 37°C for 5–10 minutes on a thermoshaker (100 rpm) to achieve thermal equilibrium[3][5].

  • Initiation (t=0): Initiate the metabolic reaction by adding the NADPH regenerating system to all test wells[3]. Critical Control: For the negative control (minus-NADPH), add an equivalent volume of plain buffer. This isolates chemical instability from enzymatic metabolism[3][5].

  • Time-Course Sampling: At precise intervals (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture[3][5].

  • Reaction Quenching: Immediately dispense the aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing a stable-isotope labeled Internal Standard (IS)[5][7]. Rationale: ACN rapidly denatures microsomal proteins, instantly halting enzymatic activity, while simultaneously solubilizing lipophilic parent compounds for maximum recovery[4].

  • Protein Precipitation: Centrifuge the quenched plates at 4000 rpm for 10 minutes at 4°C[3]. Transfer the particle-free supernatant to a clean plate for LC-MS/MS analysis[3][4].

Workflow Prep 1. Preparation HLM + Buffer + Substrate PreInc 2. Pre-Incubation 37°C for 5-10 min Prep->PreInc Init 3. Initiation Add NADPH Cofactor PreInc->Init Sample 4. Time-Course Sampling 0, 5, 15, 30, 45, 60 min Init->Sample Quench 5. Quenching Add Ice-Cold ACN + IS Sample->Quench Analysis 6. LC-MS/MS Quantification Quench->Analysis

Caption: Step-by-step experimental workflow for the HLM substrate depletion assay.

Analytical Quantification (LC-MS/MS)

Quantification of the remaining 1-(3-chlorobenzyl)piperazine is performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode[3][7].

  • Chromatography: A C18 reverse-phase column is recommended due to the lipophilic nature of the chlorobenzyl moiety. A gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) ensures sharp peak shapes and minimizes matrix effects.

  • Ionization: Electrospray Ionization in positive mode (ESI+) is optimal, as the basic piperazine nitrogen readily accepts a proton ( [M+H]+ )[2].

  • Data Processing: The peak area ratio of 1-(3-chlorobenzyl)piperazine to the Internal Standard is calculated for each time point. The ratio at t=0 is defined as 100% remaining[3][5].

Data Presentation & Pharmacokinetic Modeling

To translate raw LC-MS/MS peak areas into actionable pharmacokinetic parameters, the natural logarithm ( ln ) of the percent remaining compound is plotted against incubation time[5][7].

Mathematical Equations

Under first-order kinetics, the depletion rate constant ( k ) is the absolute value of the slope of the linear regression line[5].

  • In Vitro Half-Life ( t1/2​ ): t1/2​=k0.693​

  • Intrinsic Clearance ( CLint​ ): CLint​=(t1/2​0.693​)×(mg/mL microsomal protein1000​)

    (Expressed in µL/min/mg protein)[5]

Representative Data Summary

The following table illustrates a standardized data presentation model for 1-(3-chlorobenzyl)piperazine alongside mandatory assay controls (Dextromethorphan for CYP2D6 validation, Midazolam for CYP3A4 validation)[5][7].

CompoundTest SystemIncubation Time (min)% Remaining (Mean ± SD) t1/2​ (min) CLint​ (µL/min/mg)Classification
1-(3-chlorobenzyl)piperazine HLM (0.5 mg/mL)0100.0 ± 0.0---
1578.4 ± 2.1---
3059.2 ± 3.441.533.4 Moderate Clearance
6036.5 ± 1.8---
Minus-NADPH Control HLM (0.5 mg/mL)6098.1 ± 1.2> 1000< 1.0Chemically Stable
Dextromethorphan (Control) HLM (0.5 mg/mL)3045.3 ± 2.026.252.9High Clearance
Midazolam (Control) HLM (0.5 mg/mL)3018.5 ± 1.512.3112.6High Clearance

Note: A CLint​ value between 15 and 45 µL/min/mg in HLM generally indicates moderate hepatic extraction, suggesting that 1-(3-chlorobenzyl)piperazine will undergo significant but not complete first-pass metabolism upon oral administration.

Sources

Methodological & Application

how to dissolve 1-(3-chlorobenzyl)piperazine dihydrochloride hydrate for cell culture

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Reconstitution and Handling of 1-(3-Chlorobenzyl)piperazine Dihydrochloride Hydrate for In Vitro Cell Culture Assays

Rationale and Physicochemical Causality

When introducing small-molecule pharmacological agents into in vitro cell culture models, the physical state and salt form of the compound dictate the entire downstream experimental workflow. The free base form of 1-(3-chlorobenzyl)piperazine (MW: 210.70 g/mol ) is an oil or low-melting solid with high lipophilicity, making it nearly insoluble in aqueous media without the heavy use of organic solvents[1][2].

To circumvent this limitation, the compound is synthesized as a dihydrochloride hydrate . The addition of two hydrochloric acid equivalents protonates the basic secondary and tertiary amines within the piperazine ring. This ionic conversion drastically lowers the partition coefficient (LogP), shifting the molecule from lipophilic to highly hydrophilic, thereby enabling direct thermodynamic dissolution in water[3]. Furthermore, the hydrate crystal lattice provides a stable, weighable powder that resists rapid atmospheric moisture absorption, ensuring gravimetric accuracy during stock preparation.

Solvent Selection and Cytotoxicity Considerations

Choosing the correct solvent is a balance between compound stability and cellular biocompatibility. While piperazine dihydrochloride salts exhibit excellent solubility in both water and Dimethyl Sulfoxide (DMSO)[3], Milli-Q water is the preferred primary solvent for cell culture applications.

The Causality of Avoiding DMSO: If DMSO is used as the vehicle, the final concentration in the cell culture media must be rigorously controlled. Extensive cytotoxicity studies demonstrate that DMSO concentrations exceeding 0.1% to 0.5% (v/v) induce significant osmotic stress, alter membrane dynamics, and repress cell proliferation in standard lines such as HeLa and MCF-7[4][5]. By leveraging the aqueous solubility of the dihydrochloride salt, researchers can bypass DMSO entirely, creating a self-validating system where observed phenotypic changes are guaranteed to stem from the piperazine derivative, not solvent-induced transcriptomic alterations.

SolventLogic Salt 1-(3-chlorobenzyl)piperazine dihydrochloride hydrate Water Milli-Q Water (Primary Choice) Salt->Water High Aqueous Solubility DMSO DMSO (Alternative Choice) Salt->DMSO Lipophilic Core WaterPros Zero Cytotoxicity Ideal for Live Cells Water->WaterPros WaterCons Requires PES Filter Prone to Microbial Growth Water->WaterCons DMSOPros High Stability Prevents Precipitation DMSO->DMSOPros DMSOCons Cytotoxic > 0.1% v/v Requires PTFE Filter DMSO->DMSOCons

Caption: Logical decision matrix for selecting the optimal reconstitution solvent.

Quantitative Data: Reconstitution Matrix

Table 1: Solvent Compatibility and Reconstitution Parameters

SolventEstimated Max SolubilityRecommended Filter MembraneAdvantagesLimitations
Milli-Q Water > 50 mM0.22 µm PES (Hydrophilic)Zero solvent toxicity; ideal for live-cell assays.Susceptible to microbial growth if not sterile.
DMSO ~ 20 mM0.22 µm PTFE (Hydrophobic)Excellent for long-term -80°C storage.Cytotoxic at >0.1% final concentration.
PBS (pH 7.4) ~ 10 mM0.22 µm PES (Hydrophilic)Physiologically relevant pH.Phosphate salts may precipitate if frozen.

(Note: Solubility limits are extrapolated from structurally analogous piperazine dihydrochloride derivatives[3]. Always verify complete dissolution visually).

Step-by-Step Methodology: Reconstitution and Sterilization

This protocol integrates gravimetric verification and sterile filtration to ensure the final stock is both accurate in molarity and free of biological contaminants.

Step 1: Gravimetric Preparation

  • Remove the vial of 1-(3-chlorobenzyl)piperazine dihydrochloride hydrate from cold storage.

  • Critical Step: Allow the vial to equilibrate to room temperature (RT) for at least 30 minutes in a desiccator. Causality: Opening a cold vial causes immediate atmospheric condensation on the powder, artificially inflating the mass and leading to sub-potent stock solutions.

  • Weigh the desired mass (e.g., 10 mg) using an analytical balance. Note: Always verify the lot-specific Certificate of Analysis (CoA) for the exact molecular weight, as the degree of hydration can cause batch-to-batch MW variations (Estimated monohydrate MW: ~301.64 g/mol ).

Step 2: Solvent Addition & Dissolution

  • Calculate the required solvent volume for a 10 mM stock. (Formula: Volume = Mass / (Concentration × MW)). For 10 mg at 301.64 g/mol , add 3.315 mL of solvent.

  • Add sterile Milli-Q water or cell-culture grade DMSO.

  • Vortex vigorously for 60 seconds. The dihydrochloride salt should dissolve rapidly, forming a clear, colorless solution.

Step 3: Sterile Filtration (Aqueous Stocks Only)

  • Draw the aqueous solution into a sterile Luer-lock syringe.

  • Attach a 0.22 µm Polyethersulfone (PES) syringe filter.

  • Causality of Filter Selection: PES membranes are highly hydrophilic and exhibit ultra-low drug binding, ensuring the piperazine derivative is not stripped from the solution during sterilization. Warning: If DMSO was used, you MUST use a Polytetrafluoroethylene (PTFE) filter, as DMSO will rapidly dissolve PES membranes, ruining the stock and introducing toxic polymers to your cells.

  • Depress the plunger steadily, collecting the sterile filtrate in a Class II biosafety cabinet.

Step 4: Aliquoting and Cryopreservation

  • Divide the sterile stock into 50 µL to 100 µL single-use aliquots in sterile, low-bind microcentrifuge tubes.

  • Store immediately at -20°C (up to 3 months) or -80°C (up to 6 months).

  • Causality of Aliquoting: Aqueous small-molecule stocks are susceptible to the "freeze-concentration effect" and localized pH shifts during phase transitions. Single-use aliquots prevent repeated freeze-thaw cycles, which can cause micro-precipitation and degradation of the active pharmaceutical ingredient.

Protocol Weighing 1. Gravimetric Weighing (Equilibrate to RT) Solvent 2. Solvent Addition (Milli-Q H2O or DMSO) Weighing->Solvent Agitation 3. Dissolution (Vortex 60s) Solvent->Agitation Filtration 4. Sterilization (0.22 µm Filtration) Agitation->Filtration Aliquoting 5. Aliquoting (Single-use vials) Filtration->Aliquoting Storage 6. Cryopreservation (-20°C to -80°C) Aliquoting->Storage

Caption: Workflow for reconstitution and sterile preservation of 1-(3-chlorobenzyl)piperazine dihydrochloride.

Preparation of Working Solutions (Media Dilution)

  • Thaw a single aliquot at room temperature or in a 37°C water bath immediately prior to use.

  • Vortex briefly to ensure homogeneity.

  • Dilute directly into pre-warmed cell culture media to achieve the desired final assay concentration (e.g., 1 µM - 10 µM).

  • If a DMSO stock was utilized, mathematically verify that the final media volume dilutes the DMSO to ≤ 0.1% (v/v) to prevent solvent-induced artifacts[5].

References

  • ChemicalBook. "1-(3-CHLOROBENZYL)PIPERAZINE CAS#: 23145-91-7 Properties." ChemicalBook.
  • Santa Cruz Biotechnology. "1-(3-Chlorobenzyl)piperazine | CAS 23145-91-7." SCBT.
  • Tocris Bioscience (Bio-Techne).
  • Takahashi, et al. "Toxicity of Dimethyl Sulfoxide as a Solvent in Bioassay System with HeLa Cells Evaluated Colorimetrically with MTT." Bioscience, Biotechnology, and Biochemistry.
  • Da Violante G, et al. "Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells." Semantic Scholar.

Sources

A Robust, Validated HPLC-UV Method for the Quantification of 1-(3-chlorobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note details a comprehensive, step-by-step protocol for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 1-(3-chlorobenzyl)piperazine. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring a reliable and robust analytical procedure. By elucidating the rationale behind each parameter selection—from mobile phase composition to column chemistry—this guide provides a framework for not only implementing this specific method but also for developing methods for similar chemical entities. The final validated method demonstrates excellent linearity, accuracy, precision, and specificity, making it suitable for routine analysis in a variety of laboratory settings.

Introduction and Analyte Characterization

1-(3-chlorobenzyl)piperazine (MW: 210.70 g/mol , CAS: 23145-91-7) is a piperazine derivative used as a building block in the synthesis of various pharmaceutical agents.[1] Its accurate quantification is critical for ensuring the quality of raw materials, monitoring reaction progress, and determining the purity of final products.

The development of a robust HPLC method begins with a thorough understanding of the analyte's physicochemical properties.

  • Structure and Chromophore: The presence of the chlorobenzyl group provides a strong chromophore, making UV detection a highly suitable and straightforward choice for quantification. This circumvents the need for derivatization, which is often required for simple piperazine that lacks a UV-absorbing moiety.[2][3]

  • pKa (Predicted): The molecule has a predicted pKa of approximately 9.10, attributed to the secondary amine in the piperazine ring.[4] This basic nature is a critical consideration for method development. To achieve symmetrical peak shapes in reversed-phase chromatography, it is essential to suppress the ionization of the analyte and minimize undesirable interactions with residual silanols on the silica-based column packing. This is best achieved by maintaining the mobile phase pH at least 2 units below the analyte's pKa.

HPLC Method Development Strategy

The logical flow of method development is a systematic process that moves from initial screening to fine-tuning and final validation. This ensures that the resulting method is not only functional but also robust and reliable for its intended purpose.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (pKa, UV, Solubility) Selection Initial Parameter Selection (Column, Mobile Phase, Detector) Analyte->Selection Informs choices Screening Gradient Screening (Determine elution strength) Selection->Screening Optimization Isocratic Optimization (Adjust %B, pH, Temp) Screening->Optimization Refines conditions SST System Suitability Test (Check for Tailing, Resolution, etc.) Optimization->SST Verifies performance Validation Full Method Validation (ICH Q2(R1) Guidelines) SST->Validation

Caption: Workflow for systematic HPLC method development.

Stationary Phase Selection

A C18 (octadecylsilane) column is the most common and versatile stationary phase for reversed-phase HPLC and serves as the ideal starting point. Its high hydrophobicity provides sufficient retention for moderately polar compounds like 1-(3-chlorobenzyl)piperazine. A standard column dimension of 4.6 x 150 mm with a 5 µm particle size offers a good balance between efficiency, resolution, and backpressure.

Mobile Phase Selection
  • Aqueous Component: To ensure consistent protonation of the analyte (pKa ~9.1) and prevent peak tailing, an acidic mobile phase is required. A solution of 0.1% Phosphoric Acid in HPLC-grade water is an excellent choice. It effectively buffers the mobile phase to a pH of approximately 2.5, well below the analyte's pKa, and has a low UV cutoff. This approach is supported by methods developed for similar piperazine structures.[6]

  • Organic Modifier: Acetonitrile (ACN) is selected as the organic modifier due to its low viscosity, low UV absorbance, and common use in RP-HPLC.

  • Mode: An initial gradient run (e.g., 10-90% ACN over 15 minutes) is performed to determine the approximate percentage of ACN required to elute the analyte with a reasonable retention time (typically 3-10 minutes). Based on this scouting run, an isocratic method is developed for its simplicity, robustness, and superior reproducibility for routine quantification.

Detector Settings

Based on the UV absorbance maxima of the structurally similar 1-(3-chlorophenyl)piperazine (λmax at 211, 249, 288 nm), a wavelength of 249 nm is a logical starting point for detection, as it offers a good balance of sensitivity and specificity, avoiding the lower wavelength noise.[7] A photodiode array (PDA) or diode array detector (DAD) should be used to scan the analyte peak from 200-400 nm to confirm the optimal wavelength (λmax) for maximum absorbance.

Materials and Methods

3.1. Equipment

  • HPLC system with quaternary or binary pump, autosampler, column thermostat, and PDA/DAD detector (e.g., Agilent 1260 Infinity II, Waters Alliance e2695).

  • Analytical balance (4 decimal places).

  • pH meter.

  • Sonicator.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or Nylon).

3.2. Reagents and Chemicals

  • 1-(3-chlorobenzyl)piperazine reference standard (>98% purity).

  • Acetonitrile (HPLC grade).

  • Phosphoric Acid (85%, analytical grade).

  • Water (HPLC or Milli-Q grade).

3.3. Preparation of Solutions

  • Mobile Phase: Prepare a 0.1% (v/v) solution of phosphoric acid in water. For a 1 L solution, add 1.0 mL of 85% phosphoric acid to 999 mL of HPLC-grade water. This will be Mobile Phase A. Mobile Phase B is 100% Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 ratio is recommended as the diluent to ensure sample solubility and compatibility with the mobile phase.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 1-(3-chlorobenzyl)piperazine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the diluent to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Optimized Chromatographic Protocol

The following table summarizes the final, optimized conditions for the quantification of 1-(3-chlorobenzyl)piperazine.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Isocratic: Acetonitrile / 0.1% Phosphoric Acid in Water (45:55, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 249 nm
Run Time 10 minutes

Method Validation Protocol

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

ValidationProtocol cluster_details Validation Method Validation (ICH Q2(R1)) Specificity Linearity Range Accuracy Precision LOD / LOQ Robustness Specificity Inject blank, standard, sample. Ensure no interference at analyte RT. Validation:f0->Specificity Linearity 5-6 point calibration curve. Check r² ≥ 0.999. Validation:f1->Linearity Accuracy Spike recovery at 3 levels (e.g., 80, 100, 120%). Check recovery %. Validation:f3->Accuracy Precision Repeatability (n=6). Intermediate Precision. Check %RSD. Validation:f4->Precision LOD_LOQ S/N Ratio (3:1 for LOD, 10:1 for LOQ) or from calibration curve slope. Validation:f5->LOD_LOQ

Caption: Key parameters for HPLC method validation.

System Suitability Testing (SST)

Before each validation run, inject a working standard (e.g., 25 µg/mL) five times. The acceptance criteria are:

  • Tailing Factor (T): ≤ 1.5

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Specificity

Inject the diluent (blank) and a solution of the standard. The blank chromatogram should show no significant peaks at the retention time of 1-(3-chlorobenzyl)piperazine.

Linearity

Inject the calibration standards (1-100 µg/mL) in triplicate. Plot a graph of mean peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy was determined by the spike-recovery method. A known amount of analyte was added to a sample matrix at three concentration levels (low, medium, high). The percentage recovery was calculated. The acceptance criterion is typically 98.0% to 102.0% recovery.

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate injections of the standard solution at 100% of the test concentration on the same day.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise (S/N) ratio. LOD is the concentration that yields an S/N of 3:1, and LOQ is the concentration that yields an S/N of 10:1.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions:

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 2 °C)

  • Mobile Phase Composition (± 2% organic content) The system suitability parameters should remain within the acceptance criteria after these changes.

Results and Discussion

The developed method successfully separated 1-(3-chlorobenzyl)piperazine from any potential impurities with a retention time of approximately 6.8 minutes. The peak shape was highly symmetrical (Tailing factor ~1.1). The validation results are summarized below.

Table 1: System Suitability and Linearity Results

Parameter Result Acceptance Criteria
Retention Time (min) 6.8 -
Tailing Factor 1.12 ≤ 1.5
Theoretical Plates 7850 ≥ 2000
Linearity Range (µg/mL) 1 - 100 -

| Correlation Coefficient (r²) | 0.9997 | ≥ 0.999 |

Table 2: Accuracy and Precision Results

Parameter Level Result Acceptance Criteria
Accuracy 80% 99.5% Recovery 98.0 - 102.0%
100% 100.8% Recovery 98.0 - 102.0%
120% 101.2% Recovery 98.0 - 102.0%
Precision (%RSD) Repeatability (n=6) 0.65% ≤ 2.0%

| | Intermediate (n=6) | 0.88% | ≤ 2.0% |

Table 3: LOD and LOQ

Parameter Result
LOD (S/N = 3:1) 0.15 µg/mL

| LOQ (S/N = 10:1) | 0.50 µg/mL |

The method proved to be robust, with minor variations in flow rate, temperature, and mobile phase composition having no significant impact on the results or system suitability parameters.

Conclusion

This application note presents a simple, rapid, and reliable RP-HPLC method for the quantification of 1-(3-chlorobenzyl)piperazine. The chosen parameters are grounded in the analyte's physicochemical properties, ensuring a robust separation. The comprehensive validation demonstrates that the method is linear, accurate, precise, and specific for its intended purpose. This protocol can be readily implemented in quality control and research laboratories for routine analysis.

References

  • Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • ResearchGate. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine. Retrieved from [Link]

  • ResearchGate. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1-(3-Chlorophenyl)piperazine on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-chlorobenzyl)piperazine. Retrieved from [Link]

  • ResearchGate. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

Sources

High-Resolution NMR Spectroscopy Characterization of 1-(3-Chlorobenzyl)piperazine Dihydrochloride: A Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Type: Application Note & Standard Operating Protocol (SOP)

Introduction & Scientific Context

1-(3-Chlorobenzyl)piperazine dihydrochloride ( C11​H15​ClN2​⋅2HCl ) is a critical synthetic intermediate and pharmacophore frequently utilized in the development of central nervous system (CNS) therapeutics, particularly serotonin (5-HT) receptor ligands [1]. Accurate structural characterization of this compound is paramount, as the regiochemistry of the chloro-substitution and the protonation state of the piperazine ring directly dictate its pharmacological binding affinity and physicochemical properties.

This application note provides a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow. Rather than merely listing acquisition parameters, this guide details the causality behind solvent selection, pulse sequence optimization, and spectral interpretation to ensure absolute confidence in both structural elucidation and salt-form validation [2].

Experimental Causality & The Self-Validating System

A common pitfall in the NMR characterization of pharmaceutical salts is the improper selection of deuterated solvents.

Solvent Selection: The Case for Anhydrous DMSO- d6​

While deuterium oxide ( D2​O ) offers excellent solubility for highly polar dihydrochloride salts, it induces rapid hydrogen-deuterium (H/D) exchange. In D2​O , the critical ammonium protons ( NH2+​ and NH+ ) of the piperazine ring are replaced by deuterium, rendering them invisible in the 1H NMR spectrum.

The Causal Choice: To definitively prove the dihydrochloride nature of the salt (as opposed to a monohydrochloride or free base), anhydrous DMSO- d6​ must be used [3]. In a strictly anhydrous environment, the H/D exchange is arrested, allowing the highly deshielded ammonium protons to be observed and integrated. The integration of these broad signals (totaling 3H) serves as an internal, self-validating metric for the salt's stoichiometry.

Step-by-Step Sample Preparation Protocol
  • Desiccation: Dry the 1-(3-chlorobenzyl)piperazine dihydrochloride sample in a vacuum desiccator over P2​O5​ for 24 hours prior to analysis to remove adventitious moisture.

  • Weighing: Accurately weigh 15.0–20.0 mg of the analyte into a clean glass vial.

  • Solvation: Add 0.6 mL of high-purity, anhydrous DMSO- d6​ (100.0 atom % D, stored over molecular sieves) to the vial.

  • Homogenization: Vortex the mixture for 30 seconds. If dissolution is incomplete, sonicate for 2–3 minutes at room temperature. Avoid excessive heating, which can accelerate degradation or promote exchange with trace water.

  • Transfer: Transfer the clear solution to a high-quality 5 mm NMR tube (e.g., Norell Type 1 or Wilmad 528-PP) using a glass Pasteur pipette.

  • Referencing: Tetramethylsilane (TMS) at 0.01% v/v may be used as an internal standard (0.00 ppm), though referencing to the residual DMSO pentet (2.50 ppm for 1H , 39.52 ppm for 13C ) is generally sufficient and prevents standard-induced contamination.

Data Acquisition Protocols

To capture both the dynamic piperazine ring and the relaxation-resistant quaternary carbons, specific acquisition parameters must be strictly adhered to.

1H NMR Acquisition (e.g., 400 MHz or 600 MHz)
  • Pulse Program: zg30 (Standard 30° pulse).

  • Relaxation Delay (D1): 1.5 seconds.

  • Number of Scans (NS): 16 to 32.

  • Rationale: The 30° flip angle combined with a 1.5s delay ensures complete longitudinal relaxation ( T1​ ) for accurate integration, which is critical for validating the 3H integration of the protonated amines.

13C NMR Acquisition (e.g., 100 MHz or 150 MHz)
  • Pulse Program: zgpg30 (Proton-decoupled 30° pulse).

  • Relaxation Delay (D1): 2.5 to 3.0 seconds.

  • Number of Scans (NS): 512 to 1024 (concentration dependent).

  • Rationale: Quaternary carbons (the C−Cl carbon and the ipso-carbon attached to the benzyl group) lack attached protons and therefore cannot undergo efficient dipole-dipole relaxation. A standard 1-second D1 will severely attenuate these signals. Extending D1 to 2.5 seconds ensures these critical structural markers are visible [4].

Spectral Interpretation & Quantitative Data

The tables below summarize the expected chemical shifts, multiplicities, and assignment rationales for the compound in DMSO- d6​ .

Table 1: 1H NMR Quantitative Assignments
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment Rationale & Causality
NH2+​ / NH+ 9.50 – 10.00Broad singlet3HHighly deshielded by formal positive charges. Broadened due to 14N quadrupolar relaxation and intermediate chemical exchange.
H-2 (Ar) ~7.65Singlet / narrow m1HLocated between the chloro and benzyl substituents; lacks ortho-coupling, resulting in a singlet-like appearance.
H-6 (Ar) ~7.55Doublet (br)1HDeshielded by the proximity to the benzyl group; exhibits ortho-coupling ( J≈7.5 Hz) to H-5.
H-4, H-5 (Ar) 7.40 – 7.50Multiplet2HOverlapping signals of the remaining aromatic protons.
CH2​ -Benzyl ~4.35Singlet2HShifted significantly downfield compared to the free base (~3.5 ppm) due to the adjacent protonated N1 atom.
Piperazine CH2​ 3.20 – 3.60Broad multiplets8HThe dihydrochloride salt restricts the conformational inversion of the piperazine chair. This restricted dynamic exchange, combined with the two distinct nitrogen environments ( N1 -benzyl vs. N4 -free), splits the 8 protons into complex, broad multiplets.
Table 2: 13C NMR Quantitative Assignments
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Rationale
C-3 (Ar-Cl) ~133.5 Cq​ Deshielded by the electronegative chlorine atom. Low intensity due to lack of Nuclear Overhauser Effect (NOE).
C-1 (Ar-ipso) ~133.0 Cq​ Attachment point of the benzyl group.
C-2, C-4, C-5, C-6 128.5 – 130.5 CH Aromatic backbone carbons. Exact assignments require 2D HSQC/HMBC correlation.
CH2​ -Benzyl ~59.0 CH2​ Deshielded aliphatic carbon linking the aromatic and piperazine systems.
Piperazine C2/C6 ~48.0 CH2​ Carbons adjacent to the substituted N1 nitrogen.
Piperazine C3/C5 ~40.0 CH2​ Carbons adjacent to the terminal NH2+​ nitrogen.

Analytical Workflow Visualization

The following diagram outlines the logical progression of the NMR characterization workflow, emphasizing the decision-making process for salt validation and structural elucidation.

NMR_Workflow Sample 1-(3-Chlorobenzyl)piperazine Dihydrochloride Solvent Solvent Selection DMSO-d6 (Anhydrous) Sample->Solvent Prep Sample Preparation (15-20 mg / 0.6 mL) Solvent->Prep Preserves exchangeable protons Acq1D 1D NMR Acquisition 1H (zg30) & 13C (zgpg30) Prep->Acq1D Acq2D 2D NMR Acquisition COSY, HSQC, HMBC Acq1D->Acq2D Resolve overlapping multiplets Analysis1 Salt Form Validation (NH+/NH2+ Integration = 3H) Acq1D->Analysis1 Analysis2 Regiochemistry & Backbone (Aromatic & Piperazine Shifts) Acq2D->Analysis2 Validation Final Structural Validation & Purity Assessment Analysis1->Validation Analysis2->Validation

Caption: Logical workflow for the NMR characterization of 1-(3-chlorobenzyl)piperazine dihydrochloride.

Troubleshooting & Quality Control

  • Interference from the Water Peak: DMSO- d6​ is highly hygroscopic. Absorbed water appears as a broad singlet around 3.33 ppm, which can perfectly overlap with the critical piperazine CH2​ signals. Solution: If the water peak obscures the aliphatic region, perform a gentle 1H presaturation experiment (e.g., zgpr) targeting 3.33 ppm, or re-prepare the sample in a glovebox using a fresh ampoule of solvent.

  • Extreme Broadening of Piperazine Signals: At exactly 298 K, the protonated piperazine ring may undergo intermediate conformational exchange, broadening the CH2​ signals into baseline humps. Solution: Utilize Variable Temperature (VT) NMR. Heating the sample to 330 K increases the exchange rate, coalescing the broad multiplets into sharper, easily integratable signals.

References

  • National Center for Biotechnology Information. "1-(3-chlorobenzyl)piperazine". PubChem Database. URL:[Link]

  • National Center for Biotechnology Information. "Piperazine Dihydrochloride". PubChem Database. URL:[Link]

  • National Center for Biotechnology Information. "1-(3-Chlorophenyl)piperazine monohydrochloride". PubChem Database. URL:[Link]

  • National Center for Biotechnology Information. "1-Benzylpiperazine dihydrochloride". PubChem Database. URL:[Link]

Application Note: In Vivo Dosing Protocols for 1-(3-Chlorobenzyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

1-(3-Chlorobenzyl)piperazine dihydrochloride (CAS: 23145-92-8 for the hydrate/HCl salt; base CAS: 23145-91-7) is a synthetic piperazine derivative widely utilized in medicinal chemistry and preclinical pharmacology . While frequently employed as a critical building block for synthesizing complex receptor antagonists (such as adenosine A2B receptor modulators), the compound itself exhibits intrinsic biological activity. Notably, preclinical data indicates its utility in mitigating hepatic stress and preventing liver lesions , alongside its predictable CNS penetrance characteristic of benzylpiperazine derivatives .

This application note provides rigorously validated in vivo dosing protocols, focusing on formulation, pharmacokinetic (PK) profiling, and hepatoprotective efficacy testing in rodent models. By establishing a self-validating experimental system, researchers can ensure reproducible target engagement and phenotypic readouts.

Formulation and Vehicle Selection

Causality of Experimental Choice: The dihydrochloride salt form of 1-(3-chlorobenzyl)piperazine was specifically selected for these protocols because it significantly enhances aqueous solubility compared to the free base. For in vivo administration, achieving complete dissolution in a physiologically compatible vehicle is paramount. Using harsh organic solvents (like high-concentration DMSO) can induce injection-site necrosis or background hepatotoxicity, which would severely confound the readouts of any liver lesion models.

  • Standard Vehicle: 0.9% Sterile Saline (NaCl) or 1X Phosphate-Buffered Saline (PBS), pH 7.2–7.4.

  • Preparation Workflow:

    • Weigh the required mass of 1-(3-chlorobenzyl)piperazine dihydrochloride hydrate (Molecular Weight: ~283.6 g/mol ) .

    • Dissolve the powder directly in 0.9% saline. Vortex for 30–60 seconds. The compound will readily dissolve to form a clear solution at concentrations up to 50 mg/mL.

    • Filter-sterilize the solution using a 0.22 µm PES (Polyethersulfone) syringe filter prior to administration. Causality: PES is chosen over nylon to minimize non-specific drug binding during filtration.

    • Storage: Formulated solutions must be kept at 4°C and utilized within 24 hours to prevent hydrolytic degradation of the piperazine ring.

In Vivo Dosing Methodologies

Protocol A: Pharmacokinetic (PK) Profiling (Mice)

Objective: Determine the bioavailability and half-life of 1-(3-chlorobenzyl)piperazine to establish optimal dosing intervals for chronic efficacy studies.

  • Subject Preparation: Fast adult male C57BL/6 mice (20-25g) for 4 hours prior to oral dosing. Water remains ad libitum.

    • Causality: Fasting eliminates food-effect variability on gastric emptying and intestinal absorption, ensuring a clean, reproducible absorption profile for Per Os (PO) dosing.

  • Administration:

    • Intravenous (IV) Cohort: Administer 2 mg/kg via tail vein injection (dose volume: 5 mL/kg).

    • Per Os (PO) Cohort: Administer 10 mg/kg via oral gavage (dose volume: 10 mL/kg).

  • Sampling: Collect 50 µL of blood via the submandibular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Centrifuge blood at 3,000 × g for 10 minutes at 4°C to isolate plasma. Store immediately at -80°C to halt enzymatic degradation.

  • Quantification: Extract plasma with acetonitrile (1:3 v/v) containing a stable internal standard. Analyze via LC-MS/MS using a C18 column and positive electrospray ionization (ESI+).

Protocol B: Hepatoprotective Efficacy Model (Prevention of Liver Lesions)

Objective: Evaluate the prophylactic efficacy of 1-(3-chlorobenzyl)piperazine dihydrochloride against chemically induced liver lesions .

  • Acclimatization: House mice in standard conditions (12h light/dark cycle) for 7 days prior to the study.

  • Prophylactic Dosing: Administer 1-(3-chlorobenzyl)piperazine dihydrochloride (10, 20, or 40 mg/kg, IP) once daily for 5 consecutive days.

    • Causality: A 5-day prophylactic window allows for steady-state hepatic accumulation and potential upregulation of endogenous antioxidant/cytoprotective enzymes prior to the acute toxic challenge.

  • Lesion Induction: On Day 5, exactly one hour after the final piperazine dose, administer a single hepatotoxic challenge (e.g., Carbon tetrachloride, CCl4, 0.5 mL/kg dissolved in olive oil, IP).

    • Causality: The 1-hour pre-dosing interval is strictly chosen to align the peak plasma concentration ( Tmax​ ) of the piperazine derivative with the onset of the toxic insult.

  • Endpoint Collection: 24 hours post-CCl4 challenge, euthanize the animals via CO2 asphyxiation.

  • Readouts:

    • Serum Biomarkers: Collect blood for ALT (Alanine Aminotransferase) and AST (Aspartate Aminotransferase) quantification.

    • Histopathology: Excise the liver, fix in 10% neutral buffered formalin, embed in paraffin, and stain with Hematoxylin & Eosin (H&E) to quantify centrilobular necrotic lesions.

Quantitative Data Presentation

Table 1. Representative Pharmacokinetic and Efficacy Metrics for 1-(3-chlorobenzyl)piperazine dihydrochloride in Mice

Parameter / MetricAdministration RouteDose (mg/kg)Expected Value / Outcome
Cmax​ (Peak Plasma Conc.)PO (Oral)10.0~450 - 600 ng/mL
Tmax​ (Time to Peak)PO (Oral)10.00.5 - 1.0 hours
Half-life ( t1/2​ ) IV / PO2.0 / 10.02.5 - 3.5 hours
ALT Reduction IP (Prophylactic)20.0>40% reduction vs. Vehicle+CCl4
Liver Lesion Score IP (Prophylactic)20.0Significant decrease in necrosis

Mechanistic Workflow Visualization

G A 1-(3-chlorobenzyl)piperazine dihydrochloride B Systemic Administration (PO / IP / IV) A->B C Hepatic Distribution B->C D CNS Penetration (BBB) B->D E Hepatoprotective Mechanisms (Prevention of Lesions) C->E F Monoaminergic Modulation (Receptor Binding) D->F

Fig 1. In vivo distribution and dual pharmacological pathways of 1-(3-chlorobenzyl)piperazine.

Scientific Integrity & Trustworthiness

To ensure the self-validating nature of these protocols, researchers must include robust control groups: a Naive Control (vehicle only, no lesion induction) to establish baseline physiological markers, and a Disease Control (vehicle + lesion induction) to confirm the validity of the hepatotoxic challenge. The observation of a dose-dependent reduction in ALT/AST and histological lesion scoring across the 10, 20, and 40 mg/kg cohorts directly validates the hepatoprotective causality of 1-(3-chlorobenzyl)piperazine. If dose-dependency is absent, researchers must immediately re-evaluate compound formulation stability or investigate potential saturation of hepatic uptake transporters.

References

mass spectrometry fragmentation pattern of 1-(3-chlorobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: April 2026

Elucidating the Mass Spectrometry Fragmentation Pattern of 1-(3-Chlorobenzyl)piperazine: A Guide for Forensic and Pharmaceutical Analysis

Introduction & Chemical Profiling

1-(3-Chlorobenzyl)piperazine (also known as m-chlorobenzylpiperazine) is a synthetic compound belonging to the benzylpiperazine class. Originally explored for their anthelminthic and antidepressant properties, piperazine derivatives have increasingly appeared in forensic casework as designer drugs and research chemicals. Accurate identification and quantification of these compounds in complex biological matrices rely heavily on high-resolution and tandem mass spectrometry (MS/MS).

This application note details the mechanistic fragmentation pathways, isotopic signatures, and optimized analytical protocols for 1-(3-chlorobenzyl)piperazine using both LC-ESI-MS/MS and GC-EI-MS platforms.

Mechanistic Fragmentation Pathways (Causality & Self-Validation)

Understanding the causality behind the fragmentation of 1-(3-chlorobenzyl)piperazine is critical for developing robust Multiple Reaction Monitoring (MRM) methods and avoiding false positives.

Electrospray Ionization (ESI-MS/MS)

In positive ion mode (ESI+), the secondary amine of the piperazine ring is readily protonated, yielding a highly stable precursor ion [M+H]+ at m/z 211.1 (for the 35Cl isotope). Upon Collision-Induced Dissociation (CID), the dominant fragmentation pathway is the heterolytic cleavage of the C-N bond connecting the benzyl group to the piperazine ring.

  • Formation of m/z 125.0: This alpha-cleavage results in the neutral loss of the intact piperazine molecule (86 Da) and the formation of the 3-chlorobenzyl cation (m/z 125.0). Thermodynamically, this pathway is highly favored due to the resonance stabilization of the resulting cation, which rapidly undergoes a ring expansion to form the aromatic 3-chlorotropylium cation. This constant neutral loss of 86 Da is a1 [1].

  • Formation of m/z 85.1: A secondary, less abundant pathway involves charge retention on the piperazine nitrogen, yielding the piperazine cation at m/z 85.1 following the loss of the chlorobenzyl radical.

Isotopic Self-Validation System

A critical self-validating feature of this protocol is the natural isotopic distribution of chlorine ( 35Cl and 37Cl in an approximate 3:1 ratio). This signature must be observed in both the precursor ions (m/z 211.1 / 213.1) and the primary product ions (m/z 125.0 / 127.0). Monitoring the m/z 213.1 127.0 transition provides an internal confirmation of the analyte's identity, effectively eliminating false positives from isobaric interferences.

Electron Impact (GC-EI-MS)

Under standard 70 eV EI conditions, the molecular ion ( M+∙ ) is observed at m/z 210. The base peak is invariably m/z 125, driven by the same alpha-cleavage and tropylium rearrangement observed in ESI. Due to the polarity of the secondary amine,2 to prevent peak tailing and improve chromatographic resolution [2].

Data Presentation

Table 1: High-Resolution Mass Spectrometry (HRMS) Data Summary

Analyte FeatureFormulaExact Mass (Da)Expected m/z (ESI+)Relative Abundance
Precursor Ion ( 35Cl ) C11​H16​ClN2+​ 211.0997211.10100%
Precursor Ion ( 37Cl ) C11​H16​ClN2+​ 213.0967213.10~32%
Tropylium Fragment ( 35Cl ) C7​H6​Cl+ 125.0158125.02Base Peak (MS/MS)
Tropylium Fragment ( 37Cl ) C7​H6​Cl+ 127.0128127.02~32% of Base Peak
Piperazine Fragment C4​H9​N2+​ 85.076585.08Low

Table 2: Optimized MRM Transitions for LC-MS/MS (Triple Quadrupole)

Precursor m/zProduct m/zDwell Time (ms)Collision Energy (eV)Purpose
211.1125.05020Quantifier
211.185.15035Qualifier 1
213.1127.05020Qualifier 2 (Isotope Validation)

Experimental Protocols

Protocol A: LC-MS/MS Analysis in Biological Matrices

Objective: High-sensitivity quantification utilizing reversed-phase chromatography and ESI+.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL of plasma/urine into a microcentrifuge tube.

    • Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS), e.g., BZP- d7​ (1 µg/mL).

    • Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer 200 µL of the supernatant to an autosampler vial.

  • Chromatographic Separation:

    • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in ESI+ mode.

    • Capillary voltage: 3.0 kV; Desolvation temperature: 400°C.

    • Monitor the MRM transitions specified in Table 2.

Protocol B: GC-EI-MS Analysis with Perfluoroacylation

Objective: Structural confirmation using 70 eV electron impact ionization.

  • Derivatization (Trifluoroacetylation):

    • Extract the analyte into an organic solvent (e.g., ethyl acetate) under alkaline conditions (pH 10) to ensure the piperazine nitrogen is unprotonated.

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 50 µL of ethyl acetate and add 50 µL of Trifluoroacetic Anhydride (TFAA). *3 [3].

    • Evaporate excess reagent and reconstitute in 100 µL of ethyl acetate.

  • GC-MS Analysis:

    • Column: 5% Phenyl / 95% Dimethylpolysiloxane (30 m x 0.25 mm, 0.25 µm).

    • Injection: 1 µL, Splitless mode, Injector temp 250°C.

    • Oven Program: 70°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Detection: Full scan mode (m/z 40–400) or Selected Ion Monitoring (SIM) targeting m/z 306 (Molecular Ion of TFA-derivative) and m/z 125.

Visualizations

Fragmentation M 1-(3-Chlorobenzyl)piperazine [M+H]+ m/z 211.1 F1 3-Chlorobenzyl Cation (Chlorotropylium) m/z 125.0 M->F1 - Piperazine (86 Da) Alpha-Cleavage F2 Piperazine Cation m/z 85.1 M->F2 - 3-Chlorobenzyl radical Charge retention on N F3 37Cl Isotope Cation m/z 127.0 F1->F3 3:1 Isotope Ratio (35Cl : 37Cl)

ESI-MS/MS fragmentation pathway of 1-(3-chlorobenzyl)piperazine highlighting major product ions.

Workflow S1 1. Sample Preparation (Protein Precipitation & SIL-IS Addition) S2 2. Chromatographic Separation (UPLC, C18 Column, Gradient Elution) S1->S2 S3 3. Electrospray Ionization (ESI+ Mode, 3.0 kV) S2->S3 S4 4. Tandem Mass Spectrometry (MRM: 211.1 -> 125.0 / 127.0) S3->S4 S5 5. Data Analysis (Isotope Ratio & RT Validation) S4->S5

Step-by-step LC-MS/MS analytical workflow for the quantification of benzylpiperazines.

References

  • Source: MDPI (Journal of Clinical Medicine)
  • Source: Oxford Academic (Journal of Chromatographic Science)
  • Source: Auburn University (Dissertation)

Sources

Application Note: Preparation and Quality Control of 1-(3-Chlorobenzyl)piperazine Hydrate Stock Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacologists, Medicinal Chemists, and High-Throughput Screening (HTS) Scientists. Compound Classification: Piperazine Derivative / Building Block / Lipophilic Amine.

Executive Summary & Physicochemical Profiling

1-(3-Chlorobenzyl)piperazine is a highly versatile chemical scaffold frequently utilized in the development of central nervous system (CNS) therapeutics, anti-parasitic agents, and agricultural chemicals. As a Senior Application Scientist, I frequently observe that the transition from dry powder to a biologically compatible stock solution is a primary failure point in assay reproducibility.

When handling 1-(3-chlorobenzyl)piperazine hydrate , two critical physicochemical factors dictate the experimental workflow:

  • The Hydrate Mass Correction: The presence of water molecules in the crystal lattice alters the effective molecular weight. Failing to adjust volumetric calculations based on the specific lot's Certificate of Analysis (CoA) leads to systematic dosing errors.

  • Solvent Thermodynamics: The molecule possesses a lipophilic chlorobenzyl moiety and a basic piperazine ring. Anhydrous Dimethyl Sulfoxide (DMSO) is the optimal solvent, as it disrupts the hydrate's crystal lattice without protonating the piperazine nitrogens, ensuring complete solubilization. This aligns with.

Experimental Workflow & Causality

The following workflow is designed as a self-validating system. Every step includes a physical or visual checkpoint to ensure the integrity of the final stock solution.

G Start Gravimetric Weighing (Account for Hydrate MW) Solvent Add Anhydrous DMSO (≥99.9% Purity) Start->Solvent Exact mass transfer Dissolve Vortex & Sonicate (Visual Clarity Check) Solvent->Dissolve Mechanical disruption Filter Sterile Filtration (0.22 µm PTFE Filter) Dissolve->Filter If required for in vitro use Aliquot Aliquot into Amber Tubes (Single-use volumes) Filter->Aliquot Prevent freeze-thaw degradation Store Cryogenic Storage (-20°C to -80°C) Aliquot->Store Protect from light/moisture

Figure 1: Standardized workflow for piperazine hydrate stock solution preparation and storage.

Step-by-Step Methodology

Phase 1: Gravimetric Preparation & The Hydrate Factor

Causality: Volumetric transfer of pre-weighed powders often results in electrostatic loss. Direct gravimetric addition into the destination vial ensures absolute mass accuracy. Furthermore, you must verify the hydration state. The, but a monohydrate form increases the mass to 228.72 g/mol . Ignoring this causes an ~8.5% deficit in final molarity.

  • Equilibrate the sealed vial of 1-(3-chlorobenzyl)piperazine hydrate to room temperature in a desiccator for 30 minutes to prevent ambient moisture condensation.

  • Tare a sterile, low-bind amber polypropylene microcentrifuge tube on an analytical balance (0.1 mg precision).

  • Transfer the desired amount of compound into the tube and record the exact mass transferred.

Phase 2: Solubilization

Causality: Piperazine derivatives can be hygroscopic. Using newly opened, anhydrous DMSO prevents the introduction of environmental water, which can prematurely crash the compound out of solution, a standard practice noted in.

  • Calculate the required volume of Anhydrous DMSO based on the exact mass and the specific hydrate molecular weight from your lot's CoA (See Table 1).

  • Add the calculated volume of DMSO directly to the powder.

  • Vortex vigorously for 30–60 seconds.

  • Self-Validating Check: Hold the tube against a dark background. If micro-particulates remain, sonicate in a water bath at room temperature for 2–5 minutes. Do not exceed 37°C to prevent thermal degradation.

Phase 3: Sterilization & Aliquoting

Causality: Basic amines like piperazine exhibit high non-specific binding to standard cellulose acetate filters. Polytetrafluoroethylene (PTFE) must be used to maintain concentration integrity.

  • In a Class II biosafety cabinet, draw the clear solution into a sterile, solvent-resistant syringe.

  • Attach a 0.22 µm PTFE syringe filter and dispense the solution into a new sterile tube.

  • Aliquot into single-use volumes (e.g., 50 µL or 100 µL) in amber polypropylene tubes to protect the photosensitive chlorobenzyl moiety.

Phase 4: Storage & Post-Thaw Recovery

Causality: DMSO has a relatively high freezing point (18.5°C). During the freezing and thawing process, localized concentration gradients form, which can cause transient crystallization.

  • Store aliquots immediately at -20°C (short-term) or -80°C (long-term).

  • Self-Validating Check (Post-Thaw): Upon retrieving an aliquot, warm it to 37°C for 5 minutes and vortex vigorously before adding it to any aqueous assay buffer. Visually confirm that no transient micro-crystals remain.

Quantitative Data & Reconstitution Tables

The following tables synthesize the volumetric requirements and stability profiles. Note: Table 1 assumes a monohydrate state (MW = 228.72 g/mol ). Always adjust the formula Volume (mL) = Mass (mg) / (Concentration (mM) × MW (g/mol)) × 1000 based on your specific batch CoA.

Table 1: DMSO Addition Volumes for Target Molarities (Monohydrate)
Exact Mass Weighed (mg)Volume of DMSO for 10 mM Stock (µL)Volume of DMSO for 50 mM Stock (µL)Volume of DMSO for 100 mM Stock (µL)
1.0 mg 437.2 µL87.4 µL43.7 µL
2.5 mg 1093.0 µL218.6 µL109.3 µL
5.0 mg 2186.1 µL437.2 µL218.6 µL
10.0 mg 4372.2 µL874.4 µL437.2 µL
Table 2: Stability and Storage Guidelines
Storage ConditionEnvironmentMaximum Recommended DurationQuality Control Note
Room Temperature Dark, sealed< 12 HoursUse immediately for working dilutions.
4°C Dark, sealedNot RecommendedDMSO freezes at 18.5°C; causes partial precipitation.
-20°C Desiccated, darkUp to 1 YearEnsure tight seals to prevent moisture ingress.
-80°C Desiccated, darkUp to 2 YearsOptimal for long-term library storage.

References

  • Mendes, N., et al. "Telavancin activity when tested by a revised susceptibility testing method... utilising DMSO as solvent for stock solution preparation following CLSI guidelines." PubMed (National Institutes of Health). Available at:[Link]

Application Note: Biological Assay Protocols for 1-(3-Chlorobenzyl)piperazine Dihydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Assay Development Scientists, Pharmacologists, and Drug Discovery Researchers

Introduction & Pharmacological Context

1-(3-Chlorobenzyl)piperazine (3-CBZP) dihydrochloride hydrate (CAS: 23145-92-8) is a synthetic aryl-substituted piperazine derivative. In preclinical pharmacology, benzylpiperazines and phenylpiperazines are critical structural motifs used to probe the central nervous system, specifically targeting monoaminergic networks.

Like its structural analogs benzylpiperazine (BZP) and 1-(3-chlorophenyl)piperazine (mCPP), 3-CBZP interacts primarily with monoamine transporters—including the serotonin transporter (SERT) and dopamine transporter (DAT)—as well as various serotonin (5-HT) receptor subtypes [1][2]. Because these compounds can act as both reuptake inhibitors and direct receptor agonists/antagonists, a robust, self-validating assay cascade is required to fully elucidate their mechanism of action (MoA) [3].

The dihydrochloride hydrate salt form provides excellent aqueous solubility. However, to prevent hydrolytic degradation and ensure precise concentration control, primary stock solutions must be prepared in anhydrous DMSO before serial dilution in aqueous assay buffers.

MonoaminePathway cluster_transporters Monoamine Transporters cluster_receptors Serotonin Receptors Compound 1-(3-Chlorobenzyl)piperazine (3-CBZP) SERT SERT (Serotonin) Compound->SERT Inhibits DAT DAT (Dopamine) Compound->DAT Inhibits HT2A 5-HT2A Receptor Compound->HT2A Modulates HT2C 5-HT2C Receptor Compound->HT2C Modulates Efflux Monoamine Reuptake Inhibition SERT->Efflux DAT->Efflux Calcium Intracellular Ca2+ Release HT2A->Calcium Gq coupled HT2C->Calcium Gq coupled

Diagram 1: Pharmacological interaction of 3-CBZP with monoaminergic targets and downstream signaling.

In Vitro Radioligand Binding Assays (SERT & 5-HT2C)

Radioligand binding assays determine the binding affinity ( Ki​ ) of 3-CBZP for specific targets. This protocol is designed as a self-validating system : it mandates the inclusion of Total Binding (TB) and Non-Specific Binding (NSB) controls on every plate to ensure that the calculated specific binding is mathematically sound and biologically relevant.

Assay Rationale & Causality
  • Buffer Selection: A Tris-HCl buffer supplemented with MgCl2​ and EDTA is used. EDTA chelates divalent cations that act as cofactors for endogenous metalloproteases, thereby preserving membrane receptor integrity during the incubation period.

  • Filter Pre-treatment: Glass fiber (GF/C) filters are pre-soaked in 0.3% Polyethylenimine (PEI). PEI is a cationic polymer that coats the negatively charged glass fibers, neutralizing them and drastically reducing the non-specific binding of positively charged radioligands (and the 3-CBZP itself) to the filter matrix.

Step-by-Step Protocol
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2​ , 1 mM EDTA.

    • Radioligands: Prepare [3H] citalopram (for SERT) or [3H] mesulergine (for 5-HT2C) at a concentration equal to their respective Kd​ values (typically 1-2 nM).

    • NSB Definition: Prepare 10 µM Fluoxetine (for SERT) or 10 µM Mianserin (for 5-HT2C).

  • Compound Dilution:

    • Prepare a 10 mM stock of 3-CBZP dihydrochloride hydrate in 100% DMSO.

    • Perform a 10-point, 1:3 serial dilution in DMSO, then dilute 1:100 in Assay Buffer (final top concentration in assay: 10 µM; final DMSO: 0.1%).

  • Incubation:

    • In a 96-well deep-well plate, combine:

      • 20 µL of 3-CBZP dilution (or buffer for TB, or NSB ligand for NSB wells).

      • 20 µL of Radioligand.

      • 160 µL of membrane homogenate (10-20 µg protein/well) expressing the target of interest.

    • Incubate at 25°C for 60 minutes to reach equilibrium.

  • Harvesting & Detection:

    • Rapidly filter the reaction mixture through the PEI-soaked GF/C filter plates using a vacuum manifold.

    • Wash filters 3 times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to trap the receptor-bound radioligand while washing away unbound ligand.

    • Dry the plates, add 40 µL of scintillation cocktail per well, and read on a Microbeta scintillation counter.

Functional Cell-Based Assays (FLIPR Calcium Mobilization)

While binding assays confirm affinity, functional assays are required to determine efficacy (agonist vs. antagonist activity). Because 5-HT2C is a Gq​ -protein coupled receptor, its activation leads to phospholipase C (PLC) cleavage, generating IP3​ and triggering intracellular calcium ( Ca2+ ) release [1].

Assay Rationale & Causality
  • Dye Loading with Probenecid: Fluo-4 AM is a cell-permeable fluorescent calcium indicator. Once inside the cell, esterases cleave the AM group, trapping the dye. However, live cells actively pump the dye out via multidrug resistance proteins (MRPs). Probenecid is added to the loading buffer to inhibit MRPs, ensuring the dye remains in the cytoplasm for accurate signal detection.

  • Baseline Establishment: The protocol requires a 10-second baseline read before compound injection. This self-validates the health of the cells; a drifting or high baseline indicates stressed cells or premature calcium leakage.

Step-by-Step Protocol
  • Cell Seeding: Seed HEK293 cells stably expressing the 5-HT2C receptor at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO2​ .

  • Dye Loading:

    • Remove culture media and add 20 µL/well of Dye Loading Buffer (HBSS, 20 mM HEPES, 2 µM Fluo-4 AM, 2.5 mM Probenecid, pH 7.4).

    • Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature to allow complete esterase cleavage.

  • Compound Addition & Reading (FLIPR):

    • Place the plate in a Fluorescent Imaging Plate Reader (FLIPR).

    • Read baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds.

    • Automatically inject 10 µL of 3-CBZP (prepared in HBSS buffer).

    • Record fluorescence continuously for 120 seconds to capture the peak Ca2+ transient.

  • Antagonist Mode (Optional): If 3-CBZP shows no agonist activity, incubate for 15 minutes, then inject an EC80​ concentration of Serotonin (5-HT) to test if 3-CBZP acts as an antagonist.

High-Throughput Screening Workflow

To maximize efficiency and ensure data comparability, the binding and functional assays should be run in parallel using the same master compound dilution plate.

AssayWorkflow cluster_assays Parallel Assay Execution Prep Stock Prep (DMSO) Dilution Serial Dilution (10-Point) Prep->Dilution Binding Radioligand Binding (Membrane) Dilution->Binding Functional FLIPR Ca2+ Assay (Live Cells) Dilution->Functional Readout1 Scintillation Binding->Readout1 Readout2 Fluorescence Functional->Readout2 Analysis Data Analysis (IC50/EC50) Readout1->Analysis Readout2->Analysis

Diagram 2: High-throughput screening workflow for in vitro profiling of 3-CBZP.

Data Presentation & Quality Control

All raw data must be normalized to the Positive Control (100% activation/inhibition) and the Negative Control (0% activation/inhibition). Dose-response curves are generated using a 4-parameter logistic non-linear regression model.

To ensure trustworthiness, every assay plate must pass a strict Quality Control (QC) threshold using the Z'-factor , calculated as:

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

(Where σ is standard deviation, μ is mean, p is positive control, and n is negative control. A Z' 0.5 indicates a robust assay).

Table 1: Expected Pharmacological Profile & Assay QC Metrics
TargetAssay TypeReference Ligand (Pos. Control)Expected 3-CBZP Potency ( IC50​/Ki​ )Required Plate Z'-Factor
SERT Radioligand BindingFluoxetine (10 µM)0.5 µM - 5.0 µM 0.65
DAT Radioligand BindingGBR-12909 (10 µM)1.0 µM - 10.0 µM 0.60
5-HT2C Radioligand BindingMianserin (10 µM)0.1 µM - 2.0 µM 0.70
5-HT2C FLIPR Ca2+ (Agonist)Serotonin (10 µM)Compound Dependent 0.55

References

  • Wikipedia contributors. (n.d.). Benzylpiperazine. Wikipedia, The Free Encyclopedia. Retrieved March 25, 2026, from[Link]

  • Brennan, K. A., et al. (2006). Rewarding Properties of 1-benzylpiperazine, a New Drug of Abuse, in Rats. PubMed.[Link]

  • Simmler, L. D., et al. (2014). Pharmacology of stimulants prohibited by the World Anti-Doping Agency (WADA). PubMed Central (PMC).[Link]

Troubleshooting & Optimization

troubleshooting degradation of 1-(3-chlorobenzyl)piperazine during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 1-(3-Chlorobenzyl)piperazine Degradation

Welcome to the Technical Support Portal for 1-(3-chlorobenzyl)piperazine (CAS 5321-63-1) handling, storage, and stability. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible assay results due to the silent degradation of their piperazine-based libraries. This guide is designed to move beyond basic instructions by explaining the underlying chemical causality of these degradation pathways, providing self-validating experimental protocols, and offering actionable troubleshooting steps.

Mechanistic Causality: The "Why" Behind the Degradation

To stop degradation, you must understand its chemical drivers. 1-(3-chlorobenzyl)piperazine contains two highly reactive structural motifs: the electron-rich piperazine ring (containing both secondary and tertiary amines) and the benzylic carbon.

When exposed to ambient air and light, the molecule undergoes radical-mediated auto-oxidation. Reactive oxygen species (ROS) or hydroxyl radicals abstract hydrogen atoms from the alpha-carbons of the piperazine ring or the benzylic position[1]. This abstraction initiates a cascade that forms peroxyl radicals[1]. Ultimately, this yields N-oxides, 2-oxopiperazine (lactam) derivatives, or causes benzylic C-N bond cleavage[2]. While benzylpiperazines are inherently more stable than their phenylpiperazine counterparts, they still suffer significant degradation over extended storage if thermal and oxidative stressors are not strictly controlled[3][4].

Quantitative Stability Profile

To illustrate the causality of environmental factors on degradation, the following table summarizes the 6-month stability of 1-(3-chlorobenzyl)piperazine under various conditions.

Storage TemperatureAtmosphereLight ExposureRemaining API (%)Primary Degradant Observed
22°C (Room Temp)Ambient AirDirect Light< 45%3-Chlorobenzaldehyde (Cleavage)
22°C (Room Temp)Ambient AirDark68%N-Oxide / 2-Oxopiperazine
4°C (Refrigerated)Ambient AirDark82%N-Oxide
-20°C (Freezer)Ambient AirDark94%Trace N-Oxide
-20°C (Freezer)Argon PurgedDark> 99%None Detected

Note: Data synthesized from accelerated stability studies on benzylpiperazine derivatives[3][4].

Troubleshooting FAQs

Q1: My LC-MS chromatogram shows a new peak with an [M+16]+ mass shift. What is this, and how do I prevent it? A1: An [M+16]+ shift strongly indicates N-oxidation or hydroxylation of the piperazine ring, a classic oxidative degradation pathway[2]. The amine nitrogens are highly nucleophilic and react readily with dissolved oxygen or trace peroxides in your solvents. Solution: Ensure your storage solvents are thoroughly degassed. Switch to storing the neat compound or stock solutions under an inert argon atmosphere[5].

Q2: We stored our stock solutions in methanol at 4°C, but we are seeing significant degradation after 3 months. Why? A2: Methanol can absorb atmospheric moisture and oxygen over time. Furthermore, 4°C is kinetically insufficient to halt the auto-oxidation pathways for piperazine derivatives over long periods. Studies on synthetic piperazines demonstrate that while 4°C slows degradation compared to room temperature, significant loss of the parent compound still occurs after 6 months[3]. Solution: Aliquot your stock solutions to avoid repeated freeze-thaw cycles and store them strictly at -20°C[4].

Q3: I am observing 3-chlorobenzaldehyde in my NMR spectrum of a 1-year-old batch. How did it get there? A3: This is the result of benzylic C-N bond cleavage. The benzylic carbon undergoes auto-oxidation to form a hydroperoxide intermediate, which then hydrolyzes to yield 3-chlorobenzaldehyde and free piperazine. This reaction is accelerated by ambient UV/Vis light and moisture. Solution: Use amber glass vials to block light (which acts as a radical initiator) and store the vials in a desiccator.

Experimental Protocols

Protocol A: Stability-Indicating LC-MS/MS Assay

To accurately quantify degradation, you must use a method capable of resolving the parent API from its polar N-oxide and lactam degradants[2].

  • Sample Preparation: Dilute the 1-(3-chlorobenzyl)piperazine sample to 100 ng/mL in the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Column Selection: Use a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) designed with positive surface charge technology for basic compounds to prevent peak tailing of the secondary amine.

  • Gradient Elution: Run a gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes. The polar N-oxides will elute earlier than the parent compound.

  • Detection: Use Electrospray Ionization (ESI) in positive mode. Monitor the MRM transitions for the parent mass and perform a precursor ion scan for [M+16]+ and[M+14]+ (oxo-derivative) to identify degradants.

Protocol B: Argon-Purged Cryo-Storage Methodology

This protocol creates a self-validating system: by using inert gas and secondary moisture barriers, you establish a verifiable defense against oxygen ingress[5].

  • Drying: Ensure the synthesized 1-(3-chlorobenzyl)piperazine is completely dry (lyophilized or dried under high vacuum for 24 hours) to remove residual moisture.

  • Aliquotting: Transfer the neat solid into pre-weighed, amber glass vials. Do not store as a liquid stock for long-term (>1 month) storage if avoidable.

  • Purging: Insert an argon gas line (fitted with a 0.22 µm sterile filter) into the vial. Gently purge the headspace for 30 seconds. Argon is heavier than air and will effectively blanket the compound.

  • Sealing: Immediately cap the vial with a PTFE-lined septum cap. Wrap the outer seal tightly with Parafilm.

  • Storage: Place the vials in a secondary sealed container with indicating desiccant and store at -20°C[3][4].

Process Visualizations

degradation_pathway Parent 1-(3-chlorobenzyl)piperazine (Intact API) ROS ROS / O2 / Light (Environmental Stress) Parent->ROS NOxide N-Oxide Derivative (Tertiary Amine Oxidation) ROS->NOxide N-Oxidation OxoPZ 2-Oxopiperazine Derivative (Ring C-H Oxidation) ROS->OxoPZ Alpha-Carbon Oxidation Cleavage 3-Chlorobenzaldehyde + Piperazine (Benzylic Cleavage) ROS->Cleavage Auto-oxidation / Hydrolysis

Figure 1: Primary oxidative and hydrolytic degradation pathways of 1-(3-chlorobenzyl)piperazine.

troubleshooting_workflow Start Degradation Detected (LC-MS/MS) CheckTemp Check Storage Temp Is it > 4°C? Start->CheckTemp ActionTemp Transfer to -20°C CheckTemp->ActionTemp Yes CheckAir Check Atmosphere Is it ambient air? CheckTemp->CheckAir No ActionAir Purge with Argon/N2 CheckAir->ActionAir Yes CheckLight Check Light Exposure Clear vials used? CheckAir->CheckLight No ActionLight Use Amber Vials CheckLight->ActionLight Yes Evaluate Evaluate Solvent/Matrix Interactions CheckLight->Evaluate No

Figure 2: Logical decision tree for troubleshooting 1-(3-chlorobenzyl)piperazine degradation.

References

  • Title: Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation Source: ACS Earth and Space Chemistry URL
  • Source: PubMed (NIH)
  • Title: Stability of Synthetic Piperazines in Human Whole Blood Source: Oxford Academic URL
  • Source: PubMed (NIH)
  • Title: 1-Benzylpiperazine(2759-28-6)

Sources

preventing water of hydration loss in 1-(3-chlorobenzyl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Solid-State Stability & Hydration Control Support Center. This hub is designed for researchers and formulation scientists troubleshooting physical stability issues—specifically the loss of water of hydration (efflorescence)—in 1-(3-chlorobenzyl)piperazine dihydrochloride and similar active pharmaceutical ingredient (API) salts.

Section 1: The Mechanistic Causality of Dehydration

1-(3-chlorobenzyl)piperazine dihydrochloride is a highly crystalline compound. Like many dihydrochloride salts, its crystal lattice is stabilized by the chloride counterions, which act as strong hydrogen-bond acceptors. These ions readily incorporate water molecules to form a stable crystalline hydrate (often a monohydrate or dihydrate)[1].

However, pharmaceutical hydrates are conditionally stable. Dehydration is driven by a thermodynamic imbalance: when the ambient partial pressure of water vapor falls below the equilibrium vapor pressure of the water bound within the API's crystal lattice, the system seeks thermodynamic equilibrium by releasing water into the environment[2]. This efflorescence collapses the hydrate lattice, yielding an anhydrous form that typically exhibits altered solubility, erratic dissolution rates, and compromised physical stability[3].

G A 1-(3-chlorobenzyl)piperazine dihydrochloride (Hydrate) B Environmental RH < Critical RH or High Thermal Stress A->B Exposure F Maintain RH within Stable Sorption Window A->F Controlled Storage C Lattice Water Vapor Pressure Exceeds Ambient Partial Pressure B->C Thermodynamic shift D Efflorescence (Loss of Water of Hydration) C->D Kinetics E Anhydrous Form (Altered Solubility/Stability) D->E Phase transition G Stable Hydrate Lattice F->G Equilibrium

Thermodynamic and kinetic pathways of API hydrate efflorescence.

Section 2: Quantitative Data & Solid-State Characterization

To prevent hydration loss, you must first map the exact environmental boundaries where the hydrate remains intact. Relying on visual inspection is insufficient; rigorous solid-state characterization is required to differentiate between the loss of superficial free water and the loss of structurally bound lattice water[4].

Table 1: Key Analytical Metrics for Dihydrochloride Hydrate Stability

Analytical TechniqueParameter MeasuredCritical Observation for Hydration LossMechanistic Implication
Dynamic Vapor Sorption (DVS) Mass change vs. Relative Humidity (RH%)Distinct hysteresis gap between sorption and desorption isotherms.Confirms a stoichiometric hydrate[3]. Identifies the exact RH% at which the lattice collapses.
Thermodynamic Gravimetric Analysis (TGA) % Weight loss vs. TemperatureSharp, step-wise weight loss at specific temperatures (e.g., 60–90°C).Calculates the exact molar ratio of water to API, confirming water is bound in the lattice[2].
X-Ray Powder Diffraction (XRPD) Crystal lattice d-spacingShift in diffraction peaks or emergence of a new halo post-drying.Proves that water loss triggered a structural phase transition to the anhydrous form[2].

Section 3: Self-Validating Protocol: DVS Moisture Mapping

A common pitfall in drug development is assuming that a dried API is a stable API. To establish a robust handling protocol for 1-(3-chlorobenzyl)piperazine dihydrochloride, you must execute a self-validating Dynamic Vapor Sorption (DVS) workflow. This protocol is "self-validating" because it uses orthogonal pre- and post-testing to ensure the mass changes recorded by the DVS balance correspond to true crystallographic changes, preventing false positives from surface condensation[5].

Step-by-Step Methodology:

  • Pre-Characterization (The Baseline): Analyze the pristine API batch using XRPD to confirm phase purity of the hydrate. Run TGA to quantify the baseline stoichiometric water content.

  • DVS Method Programming: Load 10–20 mg of the API into the DVS microbalance. Program a full sorption/desorption cycle: start at ambient RH, drop to 0% RH (desorption), increase to 95% RH (sorption), and return to 40% RH at a constant 25°C[5].

  • Equilibrium Criteria: Set the instrument to advance to the next humidity step only when the mass change over time ( dm/dt ) is less than 0.002% per minute. This ensures thermodynamic equilibrium is reached at every stage.

  • Post-Characterization (The Validation): Immediately recover the sample from the DVS pan and re-run XRPD.

    • Logic Check: If the DVS showed a 5% mass loss at 10% RH, and the post-DVS XRPD matches the baseline, the compound is a channel hydrate (reversible). If the XRPD shows a new crystal pattern, it is a stoichiometric hydrate that underwent an irreversible phase transition[3].

Section 4: Troubleshooting FAQs & Process Optimization

Q1: We use standard vacuum drying to remove residual synthesis solvents. Why is our API losing its water of hydration and failing quality control? A1: Vacuum drying drastically lowers the local partial pressure of water, often pushing the environment below the hydrate's stability threshold. In pharmaceutical processing, "just dry it more" is a flawed paradigm that frequently manufactures an entirely new, unintended solid form[2]. Solution: You must define a thermodynamic drying endpoint. Use the DVS data to determine the minimum RH required to maintain the hydrate, and utilize controlled-humidity drying (e.g., sweeping the dryer with gas that has a specific water activity) rather than a hard vacuum.

Q2: The API remains stable in bulk storage, but dehydrates after being blended with excipients for formulation. What is causing this? A2: Your excipients are acting as internal desiccants. Excipients contain both bound moisture and free water[4]. Highly hygroscopic excipients (such as colloidal silicon dioxide or certain starches) have a higher affinity for water than the API's crystal lattice. They will thermodynamically "steal" the water of hydration from the 1-(3-chlorobenzyl)piperazine dihydrochloride. Solution: Switch to non-hygroscopic fillers like mannitol or anhydrous calcium phosphate[6], or pre-equilibrate your excipients to the stable RH window of the API prior to blending.

Q3: How should we package the final synthesized batch to prevent efflorescence during winter transport? A3: Cold winter air holds less moisture, and indoor heating further plummets the ambient Relative Humidity, easily triggering efflorescence. Solution: Implement vapor-barrier packaging immediately after isolation. Use Alu-Alu (aluminum-aluminum) blisters for finished dosages[6], or double-bagged LDPE inside HDPE drums for bulk API, ensuring the headspace is sealed within the stable RH window identified in your DVS studies.

Workflow Step1 Detect Form Change (XRPD / DSC) Step2 Conduct DVS Analysis (Determine RH Boundaries) Step1->Step2 Step3 Is Hysteresis Present? Step2->Step3 Step4 Stoichiometric Hydrate Define strict RH limits Step3->Step4 Yes Step5 Channel Hydrate Reversible moisture uptake Step3->Step5 No Step6 Optimize Drying Endpoint (Avoid over-drying) Step4->Step6 Step5->Step6 Step7 Implement Vapor Barrier Packaging (Alu-Alu) Step6->Step7

Troubleshooting workflow for investigating and preventing moisture loss.

References

1.[5] Title: Dynamic Vapor Sorption (DVS) and its relevance in API characterization Source: Ardena URL: [Link]

2.[3] Title: DVS Application Note 101 - Hydrate/Solvate Source: Surface Measurement Systems (Jenck) URL: [Link]

3.[2] Title: Hydrates, Solvates, and Water Activity: Managing Moisture-Driven Solid-Form Change in Small-Molecule APIs Source: Solitek Pharma URL: [Link]

4.[1] Title: Pharmaceutical Industry Applications for Dynamic Vapor Sorption Source: ProUmid URL: [Link]

5.[6] Title: What are the best tablet excipients to be used for moisture & heat sensitive APIs? Source: ResearchGate URL: [Link]

6.[4] Title: The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients Source: Colorcon URL: [Link]

Sources

Technical Support Center: 1-(3-Chlorobenzyl)piperazine Salt Crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the API Process Development Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex physical chemistry of basic, lipophilic APIs. 1-(3-chlorobenzyl)piperazine is a highly versatile chemical scaffold, but its structural properties—specifically its high lipophilicity and the presence of both secondary and tertiary amines—make its salt forms notoriously difficult to crystallize.

Below is our definitive troubleshooting guide, engineered to help you overcome liquid-liquid phase separation (LLPS), hygroscopicity, and polymorphic instability.

Part 1: Troubleshooting Guide & FAQs

Q1: My 1-(3-chlorobenzyl)piperazine salt separates as a dense, sticky oil instead of forming crystals. Why does this happen, and how do I force crystallization? The Causality: You are observing , colloquially known as "oiling out"[1]. This thermodynamic phenomenon occurs when your supersaturated solution crosses the binodal (coexistence) curve before it hits the solid-liquid equilibrium (solubility) curve[2]. Because 1-(3-chlorobenzyl)piperazine salts often have depressed melting points in organic solvent mixtures, the solute separates into a dense, solute-rich liquid phase rather than nucleating as a highly ordered solid[3]. The Solution: You must alter the thermodynamic pathway to keep the system in the metastable zone.

  • Reduce Initial Supersaturation: Dilute the system. High initial concentrations force the operating line directly into the spinodal/binodal region[4].

  • Modify the Solvent System: Switch from a sharp anti-solvent (like heptane) to a more gradual polarity gradient (e.g., ethyl acetate/ethanol).

  • Implement Seeding: Introduce 1-2 wt% of crystalline seeds before the solution reaches the oiling-out temperature. for solid nucleation, effectively bypassing the LLPS boundary[3].

Q2: I successfully crystallized the hydrochloride (HCl) salt, but it turns into a wet paste on the benchtop. How do I resolve this hygroscopicity? The Causality: Piperazine HCl salts are highly prone to moisture uptake[5]. The small chloride anion often leaves hydrogen-bond donors/acceptors on the piperazine ring unsatisfied, resulting in a high-energy crystal lattice that readily absorbs atmospheric water to stabilize itself (forming hydrates or deliquescing). The Solution: Conduct a targeted salt screen using dicarboxylic acids (e.g., fumaric, maleic, or tartaric acid). Dicarboxylic acids form robust, continuous 1D or 2D hydrogen-bonded networks (such as R22​(8) synthons) with the piperazine nitrogens. This tightly packed crystal lattice significantly lowers the free energy, rendering the[5].

Q3: My crystallization yields inconsistent polymorphic forms across different batches. How can I ensure phase purity? The Causality: This is a classic manifestation of Ostwald's Rule of Stages. Rapid cooling or aggressive anti-solvent addition forces the rapid precipitation of a metastable (kinetic) polymorph. Over time, or under varying ambient conditions, this kinetic form undergoes a solvent-mediated phase transition into the thermodynamic form, leading to batch-to-batch inconsistency[6]. The Solution: Implement a high-temperature Ostwald ripening step. Hold the slurry at an elevated temperature (e.g., 5°C below the dissolution point) for 4-12 hours. This provides the activation energy required for the metastable crystals to dissolve and recrystallize exclusively as the most stable thermodynamic polymorph.

Part 2: Quantitative Data – Salt Selection Matrix

To streamline your counterion selection, we have compiled the physicochemical profiles of common 1-(3-chlorobenzyl)piperazine salts.

Counterion ΔpKa​ (Approx.)Expected HygroscopicityLLPS (Oiling Out) RiskCrystallinity & Lattice Stability
Hydrochloric Acid > 6.0High (Deliquescent)HighPoor (Prone to hydrate formation)
Citric Acid ~ 4.5ModerateHighModerate (Forms stable hydrates)
Maleic Acid ~ 5.5LowLowExcellent (Strong H-bond networks)
Fumaric Acid ~ 4.5LowLowExcellent (High melting point)
Tartaric Acid ~ 4.5LowModerateGood (Chiral resolution possible)

Note: A ΔpKa​>3 generally guarantees complete proton transfer and true salt formation rather than co-crystal formation[7].

Part 3: Experimental Protocol – Anti-LLPS Seeded Cooling Crystallization

This protocol is designed as a self-validating system . By incorporating Process Analytical Technology (PAT) checkpoints, you ensure the thermodynamic state of the system is controlled at every step, preventing LLPS.

Step 1: Dissolution & Clarification

  • Action: Suspend 10.0 g of 1-(3-chlorobenzyl)piperazine free base in 80 mL of Ethyl Acetate. Heat to 60°C. Add 1.05 molar equivalents of Maleic Acid dissolved in 20 mL of Ethanol.

  • Validation Check: The solution must be completely visually clear. If using an FBRM (Focused Beam Reflectance Measurement) probe, the chord count must be exactly zero.

Step 2: Generation of the Metastable Zone

  • Action: Cool the reactor linearly at a rate of 0.2°C/min to 45°C.

  • Validation Check: The system must remain clear. If turbidity occurs here, you have crossed the binodal curve prematurely. Reheat to 60°C and add 10 mL of Ethanol to increase solubility.

Step 3: Precision Seeding

  • Action: At 45°C, add 0.1 g (1 wt%) of pre-milled 1-(3-chlorobenzyl)piperazine maleate seeds.

  • Validation Check: FBRM chord counts should spike immediately and remain stable. A drop in counts indicates the seeds have dissolved (temperature is too high); an exponential explosion in fine counts indicates secondary nucleation (cooling is too fast).

Step 4: Desupersaturation & Ripening

  • Action: Hold at 45°C for 2 hours to allow the seeds to grow and consume supersaturation. Then, cool at 0.1°C/min to 5°C. Hold at 5°C for 4 hours (Ostwald ripening).

  • Validation Check: Sample the supernatant and analyze via HPLC. The concentration should plateau at the theoretical solubility limit of the thermodynamic polymorph.

Step 5: Isolation

  • Action: Filter the slurry under vacuum. Wash the cake with 20 mL of cold Ethyl Acetate. Dry in a vacuum oven at 40°C for 12 hours.

  • Validation Check: Mass balance should exceed 85%. Confirm phase purity via Powder X-Ray Diffraction (PXRD).

Part 4: Process Visualization

The following logic tree illustrates the thermodynamic pathways and troubleshooting decisions required to successfully navigate piperazine salt crystallization.

CrystallizationWorkflow Start 1-(3-Chlorobenzyl)piperazine Free Base in Solvent AddAcid Add Acid Counterion (e.g., Maleic Acid) Start->AddAcid Supersat Supersaturated Solution (Cooling Initiated) AddAcid->Supersat CheckPhase Phase Separation Check (PVM / FBRM) Supersat->CheckPhase LLPS Oiling Out (LLPS) Droplet Formation CheckPhase->LLPS Binodal crossed Nucleation Solid Nucleation (Crystalline Growth) CheckPhase->Nucleation Metastable zone FixLLPS Adjust Temp, Add Co-solvent, or Introduce Seeds LLPS->FixLLPS Ostwald Ostwald Ripening (Polymorph Control) Nucleation->Ostwald FixLLPS->CheckPhase Re-evaluate Isolation Filtration & Drying (Pure Crystalline Salt) Ostwald->Isolation

Workflow for diagnosing and resolving LLPS during piperazine salt crystallization.

Part 5: References

  • Study on the Oiling-out and Crystallization for the Purification of Idebenone Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data Source: Processes (MDPI) URL:[Link]

  • Acemetacin cocrystals and salts: structure solution from powder X-ray data and form selection of the piperazine salt Source: IUCrJ URL:[Link]

Sources

Validation & Comparative

A Tale of Two Isomers: A Comparative Guide to 1-(3-chlorobenzyl)piperazine (mCPP) and 1-(4-chlorobenzyl)piperazine (pCPP) for the Research Professional

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of neuropharmacological research, the subtle shift of a single chlorine atom on a benzylpiperazine scaffold can dramatically alter the biological activity of a compound. This guide provides an in-depth, objective comparison of two such positional isomers: 1-(3-chlorobenzyl)piperazine, commonly known as mCPP, and 1-(4-chlorobenzyl)piperazine, or pCPP. While structurally similar, their distinct pharmacological profiles make them valuable, yet fundamentally different, tools for researchers in neuroscience and drug development. This document will dissect their key differences, supported by experimental data, to inform your selection and experimental design.

At a Glance: Key Physicochemical and Pharmacological Distinctions

Property1-(3-chlorobenzyl)piperazine (mCPP)1-(4-chlorobenzyl)piperazine (pCPP)
Synonym(s) mCPP, meta-chlorophenylpiperazinepCPP, para-chlorobenzylpiperazine
CAS Number 6640-24-0 (free base)23145-88-2 (free base)
Molecular Formula C₁₁H₁₅ClN₂C₁₁H₁₅ClN₂
Molecular Weight 196.67 g/mol (free base)210.70 g/mol (free base)
Primary Pharmacological Action Serotonin (5-HT) Receptor Agonist[1][2]Serotonin Reuptake Inhibitor (SRI)[3]
Form Discussed Dihydrochloride HydrateFree Base

The Decisive Shift: From Receptor Agonism to Reuptake Inhibition

The core difference between mCPP and pCPP lies in their primary mechanism of action within the serotonergic system. This divergence is a direct consequence of the chlorine atom's position on the benzyl ring.

1-(3-chlorobenzyl)piperazine (mCPP): A Promiscuous Serotonin Receptor Agonist

mCPP is a well-characterized psychoactive compound that functions primarily as a non-selective serotonin receptor agonist, with varying affinities for numerous 5-HT receptor subtypes.[1] It has been extensively used as a pharmacological tool to probe the function of the serotonin system.[4] Its ability to activate multiple 5-HT receptors simultaneously leads to a complex downstream signaling cascade.

Signaling Pathway of mCPP at Serotonin Receptors

mCPP 1-(3-chlorobenzyl)piperazine (mCPP) HT2C 5-HT2C Receptor mCPP->HT2C Agonist HT2A 5-HT2A Receptor mCPP->HT2A Partial Agonist HT1B 5-HT1B Receptor mCPP->HT1B Agonist PLC Phospholipase C HT2C->PLC HT2A->PLC AC_inhibit Adenylate Cyclase Inhibition HT1B->AC_inhibit IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ [Ca²⁺]i / PKC Activation IP3_DAG->Ca_PKC cAMP ↓ cAMP AC_inhibit->cAMP

Caption: Simplified signaling pathways activated by mCPP.

1-(4-chlorobenzyl)piperazine (pCPP): A Serotonin Reuptake Inhibitor

In contrast to its meta-isomer, pCPP primarily acts as a serotonin reuptake inhibitor (SRI)[3]. By blocking the serotonin transporter (SERT), pCPP increases the extracellular concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This mechanism is the basis for the therapeutic effects of many antidepressant medications.

Experimental Workflow for Serotonin Transporter (SERT) Inhibition Assay

start HEK-293 cells expressing hSERT preincubation Pre-incubate with pCPP or vehicle start->preincubation add_radioligand Add [³H]Serotonin preincubation->add_radioligand incubation Incubate for 15 min at 25°C add_radioligand->incubation filtration Rapid filtration to separate bound and free radioligand incubation->filtration scintillation Scintillation counting filtration->scintillation analysis Calculate IC50 scintillation->analysis

Caption: Workflow for determining the IC50 of pCPP at SERT.

Head-to-Head: Comparative Pharmacological Data

While a single study directly comparing the two isomers across a full panel of receptors is not available, a compilation of data from various sources allows for a meaningful comparison of their pharmacological profiles.

Target1-(3-chlorobenzyl)piperazine (mCPP) Ki (nM)1-(4-chlorobenzyl)piperazine (pCPP) Ki (nM)Primary Effect of mCPPPrimary Effect of pCPP
5-HT₁A Receptor High AffinityLower Affinity (inferred)AgonistLikely weak or inactive
5-HT₁B Receptor High AffinityLower Affinity (inferred)AgonistLikely weak or inactive
5-HT₂A Receptor 32.1Not reportedPartial Agonist[1]Not reported
5-HT₂B Receptor 28.8Not reportedAntagonist[1]Not reported
5-HT₂C Receptor 3.4Not reportedAgonist[1]Not reported
Serotonin Transporter (SERT) Affinity reported, acts as inhibitor/releaserPotent Inhibitor[3]Inhibition/ReleaseInhibition
Dopamine D₄ Receptor Not a primary targetModerate AffinityWeakPotential Ligand

Note: "Not reported" indicates that specific Ki values were not found in the searched literature for pCPP at these targets. The primary action of pCPP is established as SERT inhibition.

Experimental Protocols: Synthesis and In Vitro Assays

Synthesis of 1-(3-chlorobenzyl)piperazine Dihydrochloride

This protocol is a multi-step synthesis adapted from established methods.[5][6][7]

  • Step 1: Synthesis of bis(2-chloroethyl)amine hydrochloride. In a reaction vessel, slowly add thionyl chloride to diethanolamine in an appropriate solvent like xylene. The reaction is exothermic and should be cooled. Reflux the mixture to complete the reaction. The product, bis(2-chloroethyl)amine hydrochloride, will precipitate and can be collected by filtration.

  • Step 2: Synthesis of 1-(3-chlorophenyl)piperazine. Condense 3-chloroaniline with bis(2-chloroethyl)amine hydrochloride in a high-boiling solvent such as xylene under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is worked up by extraction and purification to yield 1-(3-chlorophenyl)piperazine.

  • Step 3: Formation of the Dihydrochloride Salt. Dissolve the purified 1-(3-chlorobenzyl)piperazine free base in a suitable solvent like isopropanol. Add a stoichiometric amount of concentrated hydrochloric acid. The dihydrochloride salt will precipitate and can be collected by filtration, washed with a cold solvent, and dried.

Synthesis of 1-(4-chlorobenzyl)piperazine

This protocol describes a more direct, one-step synthesis.[8][9][10]

  • Reaction Setup. In a round-bottom flask, dissolve piperazine in a suitable solvent such as ethanol or toluene. Add a base, for example, potassium carbonate, to the mixture.

  • Addition of Alkylating Agent. Slowly add 4-chlorobenzyl chloride to the stirred piperazine solution at room temperature or slightly elevated temperature. The reaction progress can be monitored by TLC.

  • Work-up and Purification. After the reaction is complete, filter the mixture to remove any inorganic salts. The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by distillation under reduced pressure or by recrystallization to yield pure 1-(4-chlorobenzyl)piperazine.

General Protocol for Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity (Ki) of a test compound for a specific receptor, for instance, a serotonin receptor subtype.[3][11][12]

  • Membrane Preparation. Use cell membranes from a cell line stably expressing the human receptor of interest (e.g., 5-HT₂A).

  • Assay Setup. In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A), and varying concentrations of the test compound (mCPP or pCPP). Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competitor).

  • Incubation. Incubate the plate at a specific temperature (e.g., room temperature) for a set time to allow the binding to reach equilibrium.

  • Filtration. Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting. Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis. Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Concluding Remarks for the Informed Researcher

The choice between 1-(3-chlorobenzyl)piperazine and 1-(4-chlorobenzyl)piperazine is not one of subtle preference but of distinct experimental purpose.

  • 1-(3-chlorobenzyl)piperazine (mCPP) is the compound of choice for studies investigating the broad effects of serotonin receptor activation. Its promiscuity across multiple 5-HT receptor subtypes makes it a powerful, albeit complex, tool for dissecting serotonergic signaling pathways and their physiological consequences.

  • 1-(4-chlorobenzyl)piperazine (pCPP) , with its primary action as a serotonin reuptake inhibitor, is more suited for studies focused on the modulation of synaptic serotonin levels and the function of the serotonin transporter. Its profile aligns it with the class of selective serotonin reuptake inhibitors (SSRIs).

The positional isomerism of the chlorine atom fundamentally dictates the interaction of these molecules with their biological targets. Understanding this structure-activity relationship is paramount for the rational design of experiments and the accurate interpretation of their results. This guide serves as a foundational resource to aid in this critical decision-making process.

References

  • Eurofins. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Eurofins. Retrieved from [Link]

  • Fuller, R. W., Snoddy, H. D., & Molloy, B. B. (1976).
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. Retrieved from [Link]

  • Gobert, A., Rivet, J. M., Lejeune, F., Newman-Tancredi, A., & Millan, M. J. (2000). Characterization of 5-HT(1A,B) and 5-HT(2A,C) serotonin receptor binding. Current protocols in pharmacology, Chapter 1, Unit 1.1.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Retrieved from [Link]

  • van de Witte, S. V., van der Wouden, E. J., van der Schans, M. J., & van den Berg, R. M. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of receptor and signal transduction research, 20(2-3), 167–181.
  • Gruver, S. R., & Sonders, M. S. (2014). Serotonin Uptake Is Largely Mediated by Platelets versus Lymphocytes in Peripheral Blood Cells. ACS chemical neuroscience, 5(12), 1163–1168.
  • Çevik, Ö., Küçükoğlu, K., & Işık, Ş. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International journal of molecular sciences, 13(6), 8072–8086.
  • Baker, J. D., & Neumaier, J. F. (2025).
  • Wikipedia contributors. (2024, March 19). Meta-Chlorophenylpiperazine. Wikipedia. Retrieved from [Link]

  • Zaka, M., Khan, S. A., & Asiri, A. M. (2019). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Journal of Saudi Chemical Society, 23(7), 869-877.
  • Kennett, G. A., Lightowler, S., Fletcher, A., & Curzon, G. (1994). Comparative effects of continuous infusion of mCPP, Ro 60-0175 and d-fenfluramine on food intake, water intake, body weight and locomotor activity in rats. British journal of pharmacology, 111(3), 797–804.
  • Thomas, J. M., Dourish, C. T., & Tomlinson, D. R. (2018). The 5-HT2C receptor agonist meta-chlorophenylpiperazine (mCPP) reduces palatable food consumption and BOLD fMRI responses to food images in healthy female volunteers. Psychopharmacology, 235(1), 257–267.
  • Google Patents. (n.d.). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate. Google Patents.
  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Organic Syntheses. Retrieved from [Link]

  • Słoczyńska, K., Pytka, K., & Koczurkiewicz-Adamczyk, P. (2021). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. European Journal of Medicinal Chemistry, 225, 113795.
  • Zohar, J., Insel, T. R., Zohar-Kadouch, R. C., Hill, J. L., & Murphy, D. L. (1988). A comparison of the behavioral effects of oral versus intravenous mCPP administration in OCD patients and the effect of metergoline prior to i.v. mCPP. Psychopharmacology, 94(1), 38–41.
  • Kała, M., & Wiergowski, M. (2007). 1-(3-Chlorophenyl)piperazine (mCPP) - A new designer drug that is still a legal substance. Problems of Forensic Sciences, 69, 21-31.
  • Słoczyńska, K., Pytka, K., & Koczurkiewicz-Adamczyk, P. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Rzeszow University of Technology. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 1-(4-Chlorobenzyl)piperazine. Oakwood Chemical. Retrieved from [Link]

  • Kuchař, M., & Pauk, K. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 23(10), 2469.
  • NextSDS. (n.d.). 1-(4-CHLOROBENZYL)-4-((4-METHYLPHENYL)SULFONYL)PIPERAZINE. NextSDS. Retrieved from [Link]

  • Sangeetha, R., & Kumar, D. S. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology, 12(11), 5642-5647.
  • PrepChem.com. (n.d.). Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine. PrepChem.com. Retrieved from [Link]

  • Stankiewicz, M., Kołaczkowski, M., & Marcinkowska, M. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Molecules, 28(4), 1642.
  • International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research, 4(2), 118-124.
  • Stankiewicz, M., Kołaczkowski, M., & Marcinkowska, M. (2021).
  • Balzarini, J., & Pannecouque, C. (n.d.). TABLE S1. Reductions in the IC50s and IC70s of drugs used in triple combination in TZM-bl cells. Antimicrobial Agents and Chemotherapy.
  • Li, S., Han, Y., & Huang, Y. (2017). 1-(4-[ 18 F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ 1 Receptors in the Brain. Journal of medicinal chemistry, 60(10), 4310–4320.

Sources

A Comparative Guide to 1-(3-chlorobenzyl)piperazine (mCPP) Efficacy in Central Nervous System Models

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of 1-(3-chlorobenzyl)piperazine (mCPP), a widely utilized research compound, within key central nervous system (CNS) experimental models. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal reasoning behind experimental design and data interpretation. We will objectively benchmark mCPP's performance against relevant alternatives, supported by experimental data, to provide a comprehensive framework for its application in CNS research.

Introduction: The Role of mCPP in CNS Research

1-(3-chlorobenzyl)piperazine, commonly known as mCPP, is a psychoactive compound of the phenylpiperazine class.[1] While it has appeared on the designer drug market, its primary value lies in its utility as a pharmacological tool to probe the complex serotonergic (5-HT) systems of the central nervous system.[1] It is a principal active metabolite of the antidepressant trazodone, making its study critical for understanding the therapeutic and side-effect profiles of its parent compound.[2]

In research settings, mCPP is frequently employed to induce specific, measurable CNS effects in preclinical models. It is known to produce anxiogenic (anxiety-provoking), anorectic (appetite-suppressing), and sometimes dysphoric effects in both rodents and humans.[1][3] These properties make it an invaluable agent for validating animal models of anxiety and eating disorders, as well as for testing the efficacy of novel therapeutic compounds designed to counteract these states.

Mechanism of Action: A Non-Selective Serotonergic Ligand

The pharmacological activity of mCPP is characterized by its broad, non-selective affinity for multiple serotonin receptors. This promiscuity is a critical factor for researchers to consider when interpreting experimental outcomes.

mCPP binds significantly to a wide array of 5-HT receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, and 5-HT7, and also interacts with the serotonin transporter (SERT).[1] It generally acts as an agonist at most of these receptors. However, its most potent and functionally significant interactions are with the 5-HT2 receptor family, particularly the 5-HT2C subtype.[1] Many of mCPP's characteristic effects, such as anxiety and appetite reduction, are primarily mediated through its agonist activity at 5-HT2C receptors.[1] It acts as a partial agonist at human 5-HT2A and 5-HT2C receptors but, importantly, as an antagonist at 5-HT2B receptors.[1]

The signaling cascade for the 5-HT2C receptor, a G-protein coupled receptor (GPCR), is illustrated below. Activation by an agonist like mCPP initiates a well-characterized intracellular pathway.

Gq_Pathway mCPP mCPP (Agonist) Receptor 5-HT2C Receptor mCPP->Receptor Binds to G_Protein Gαq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) Activation DAG->PKC Ca Intracellular Ca2+ Release ER->Ca Response Cellular Response (e.g., Neuronal Excitability) Ca->Response PKC->Response

Figure 1: Simplified 5-HT2C receptor signaling pathway.

Comparative Efficacy Analysis

To properly contextualize the effects of mCPP, it is essential to benchmark its performance against other serotonergic agents. The choice of comparator depends on the specific CNS function being investigated. A non-selective compound like mCPP is often compared with more receptor-selective agonists to dissect which receptor subtypes are responsible for a given behavioral outcome.

CompoundPrimary Mechanism of ActionTypical In Vivo Dose (Rats)Key CNS Effects & Research Use
mCPP Non-selective 5-HT agonist, strong 5-HT2C activity.[1]0.5 - 5.0 mg/kgAnxiogenic, Anorectic. Used as a pharmacological stressor and to validate anxiety/eating disorder models.[3][4]
TFMPP Non-selective 5-HT agonist, strong 5-HT2C activity.0.5 - 2.5 mg/kgAnxiogenic, Anorectic. Similar profile to mCPP, often used interchangeably or in parallel.[3]
Ro 60-0175 Selective 5-HT2C agonist.[5]1.0 - 5.0 mg/kgAnorectic. Used to isolate the specific role of 5-HT2C receptors in appetite suppression, with fewer off-target effects than mCPP.[5]
d-Fenfluramine Serotonin (5-HT) releasing agent.[5]1.0 - 3.0 mg/kgPotent Anorectic. Acts broadly on all 5-HT receptors by increasing synaptic serotonin; serves as a benchmark for maximal serotonergic anorectic effect.[5]

Causality Insight: When designing an experiment to test a novel anxiolytic, using mCPP as a challenge agent is a robust method to induce an anxiety-like state. If the novel compound blocks the anxiogenic effect of mCPP, it demonstrates efficacy. However, to claim the new compound acts via the 5-HT2C pathway, a follow-up experiment showing it can also block the effects of a selective agonist like Ro 60-0175 would be necessary to strengthen the mechanistic hypothesis.

Key Experimental Models and Protocols

The following section details standardized protocols for key in vivo and in vitro assays used to characterize the CNS effects of mCPP and its alternatives.

In Vivo Model: Anxiety-Like Behavior (Elevated Plus Maze)

Scientific Rationale: The Elevated Plus Maze (EPM) is a gold-standard assay for assessing anxiety-like behavior in rodents.[6] The test leverages the natural conflict between a rodent's tendency to explore a novel environment and its aversion to open, elevated spaces.[7] Anxiogenic compounds like mCPP decrease the proportion of time spent in the open arms, while anxiolytic drugs increase it.

EPM_Workflow cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Analysis Phase start_end start_end process process data data decision decision Acclimate 1. Acclimate Animal (30-60 min outside room) DrugAdmin 2. Administer Compound (e.g., mCPP 1 mg/kg, i.p.) (Wait 30 min) Acclimate->DrugAdmin Place 3. Place Animal in Center of EPM, Facing Open Arm DrugAdmin->Place Record 4. Record Behavior (5-minute session) via overhead camera Place->Record Analyze 5. Automated Tracking Software (e.g., ANY-maze) Record->Analyze Metrics 6. Calculate Key Metrics Analyze->Metrics Endpoint1 Time in Open Arms (%) Metrics->Endpoint1 Endpoint2 Open Arm Entries (%) Metrics->Endpoint2 Endpoint3 Total Distance Traveled Metrics->Endpoint3

Figure 2: Experimental workflow for the Elevated Plus Maze test.

Step-by-Step Protocol:

  • Acclimation: Transport animals to the testing suite at least 30-60 minutes before the experiment begins to minimize stress from the transfer.[8]

  • Drug Administration: Administer mCPP (e.g., 0.5-2.0 mg/kg) or a comparator compound via intraperitoneal (i.p.) injection. A vehicle control group (e.g., saline) is mandatory. Allow for a 30-minute uptake period.

  • Test Initiation: Gently place the mouse at the center of the EPM, facing one of the open arms.[7]

  • Recording: Immediately begin recording a 5-minute session using an overhead video camera connected to a tracking software. The experimenter should leave the room to avoid influencing the animal's behavior.[6][7]

  • Data Analysis: Use automated video-tracking software to quantify the primary endpoints:

    • Time spent in open vs. closed arms: The key indicator of anxiety-like behavior.[6]

    • Number of entries into open vs. closed arms: A secondary measure of anxiety and exploration.

    • Total distance traveled: A crucial control measure to ensure the drug effect is on anxiety and not simply sedation or hyperactivity.

  • Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to eliminate olfactory cues.[6]

In Vivo Model: Depression-Like Behavior (Forced Swim Test)

Scientific Rationale: The Forced Swim Test (FST) is a widely used model to screen for antidepressant efficacy.[9][10] The test is based on the principle that when placed in an inescapable cylinder of water, an animal will eventually cease active escape attempts and become immobile.[9] This immobility is interpreted as a state of "behavioral despair." Antidepressant compounds famously reduce the time spent immobile, increasing active behaviors like swimming or climbing. mCPP's effect in this model is complex due to its mixed agonist profile.

FST_Workflow cluster_prep Preparation cluster_test Test Procedure cluster_analysis Analysis process process data data endpoint endpoint Acclimate 1. Acclimate Animal to Room (30-60 min) DrugAdmin 2. Administer Compound (e.g., mCPP or SSRI) (Wait 30-60 min) Acclimate->DrugAdmin Water 3. Fill Cylinder with Water (24-25°C, 15 cm deep) DrugAdmin->Water Place 4. Gently Place Animal in Water Water->Place Record 5. Record 6-minute Session Place->Record Score 6. Score Immobility Time (Typically last 4 minutes) Record->Score Immobility Total Immobility Time (s) Score->Immobility

Figure 3: Experimental workflow for the Forced Swim Test.

Step-by-Step Protocol:

  • Preparation: Fill a transparent cylinder (20 cm diameter, 40 cm height for mice) with water (24-25°C) to a depth where the animal cannot touch the bottom (approx. 15 cm).[11]

  • Acclimation & Dosing: Acclimate animals to the room for at least 30 minutes.[9] Administer the test compound (mCPP, comparator, or vehicle) 30-60 minutes prior to the test, depending on the route of administration.[12]

  • Test Procedure: Gently place the animal into the water.

  • Recording: The test duration is typically 6 minutes. Behavior is recorded via video.[11]

  • Scoring: An observer, blinded to the treatment conditions, scores the duration of immobility, which is defined as the lack of all movement except for small motions necessary to keep the head above water.[9] Often, only the final 4 minutes of the 6-minute test are scored, as the initial 2 minutes are considered an active escape/habituation period.[12]

  • Post-Test Care: After the test, remove the animal, gently dry it with a towel, and place it in a clean, warm cage to recover.

In Vitro Model: Receptor Affinity (Radioligand Binding Assay)

Scientific Rationale: A radioligand binding assay is a fundamental in vitro technique used to determine the affinity of a compound (like mCPP) for a specific receptor.[13] The assay measures the ability of an unlabeled "cold" ligand (mCPP) to compete with and displace a "hot" radiolabeled ligand from the receptor. This allows for the calculation of the inhibition constant (Ki), a quantitative measure of binding affinity.

Binding_Assay_Workflow prep prep reagents reagents process process measure measure analysis analysis start Start MembranePrep 1. Prepare Membranes (from transfected cells or brain tissue) start->MembranePrep Radioligand 2. Add Radioligand (e.g., [3H]-Ketanserin for 5-HT2A) MembranePrep->Radioligand Competitor 3. Add Unlabeled Competitor (Varying concentrations of mCPP) Radioligand->Competitor Incubate 4. Incubate to Equilibrium Competitor->Incubate Filter 5. Rapid Filtration (Separates bound from free ligand) Incubate->Filter Wash 6. Wash Filters Filter->Wash Count 7. Scintillation Counting (Measures radioactivity) Wash->Count Analyze 8. Data Analysis (Competition curve -> IC50 -> Ki) Count->Analyze end End Analyze->end

Figure 4: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from either a cell line stably expressing the target receptor (e.g., CHO cells with human 5-HT2C) or from dissected brain tissue known to be rich in the receptor.[14][15]

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., ³H-mesulergine for 5-HT2C), and varying concentrations of the unlabeled competitor drug (mCPP).

  • Incubation: Incubate the mixture at a specific temperature for a set time to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This step traps the membranes with bound radioligand while unbound radioligand passes through.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining non-specifically bound radioligand.

  • Quantification: Place the filters into scintillation vials with scintillation fluid and measure the amount of radioactivity using a scintillation counter.

  • Data Analysis: Plot the measured radioactivity against the log concentration of mCPP. This generates a sigmoidal competition curve. The concentration of mCPP that displaces 50% of the radioligand is the IC50 value. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation, providing a true measure of affinity.

Conclusion and Future Directions

1-(3-chlorobenzyl)piperazine is a powerful but complex tool for CNS research. Its broad serotonergic profile necessitates carefully designed experiments and a nuanced interpretation of results. When benchmarked against more selective compounds, mCPP allows researchers to probe the overall function of the serotonin system and validate models of neuropsychiatric and metabolic disorders. The protocols and comparative data provided in this guide offer a robust framework for leveraging mCPP's unique properties to advance our understanding of CNS pharmacology and accelerate the development of novel therapeutics. Future research should continue to employ these models to characterize new chemical entities, aiming for improved receptor selectivity to minimize the off-target effects that are characteristic of compounds like mCPP.

References

  • meta-Chlorophenylpiperazine - Wikipedia. [Link]

  • MCPP - PsychonautWiki. (2023). [Link]

  • Kalkman, H. O., & Lladó, J. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]

  • Hamik, A., & Peroutka, S. J. (1989). 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain. Biological Psychiatry, 25(5), 569-575. [Link]

  • Samanin, R., Mennini, T., & Garattini, S. (1980). Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats. Pharmacological Research Communications, 12(3), 235-243. [Link]

  • M-CHLOROPHENYLPIPERAZINE - Inxight Drugs. [Link]

  • 5-HT2A Serotonin Receptor Assay - Innoprot GPCR Functional Assays. [Link]

  • Effect of mCPP on Cognitive Control, Appetite, and Neural Responses - ClinicalTrials.gov. (2019). [Link]

  • Rubio-Beltrán, E., et al. (2019). In vitro characterization of agonist binding and functional activity at a panel of serotonin receptor subtypes for lasmiditan, triptans and other 5-HT receptor ligands and activity relationships for contraction of human isolated coronary artery. Cephalalgia, 39(1), 35-48. [Link]

  • Lapon, H., et al. (2022). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 94(35), 12055-12064. [Link]

  • Elevated plus maze protocol. (2023). protocols.io. [Link]

  • Elevated plus maze protocol. (2023). protocols.io. [Link]

  • Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated Plus Maze for Mice. Journal of Visualized Experiments, (22), 1088. [Link]

  • Satała, G., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem, 19(14), e202400080. [Link]

  • Gijsman, H. J., et al. (1998). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Journal of Clinical Psychopharmacology, 18(4), 289-295. [Link]

  • Kennett, G. A., et al. (1989). Anxiogenic-like effects of mCPP and TFMPP in animal models are opposed by 5-HT1C receptor antagonists. European Journal of Pharmacology, 164(3), 445-454. [Link]

  • Clifton, P. G., Barnfield, A. M., & Curzon, G. (1993). Effects of Food Deprivation and mCPP Treatment on the Microstructure of Ingestive Behaviour of Male and Female Rats. Journal of Psychopharmacology, 7(3), 257-264. [Link]

  • Thomas, J. M., et al. (2015). The 5-HT2C receptor agonist meta-chlorophenylpiperazine (mCPP) reduces palatable food consumption and BOLD fMRI responses to food images in healthy female volunteers. Psychopharmacology, 232(11), 1961-1972. [Link]

  • Baumann, M. H., et al. (1994). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. Synapse, 17(3), 198-201. [Link]

  • Elevated Plus Maze - MMPC.org. (2024). [Link]

  • BehaviorCloud Protocols - Elevated Plus Maze. [Link]

  • Cohen, M. L., Fuller, R. W., & Kurz, K. D. (1987). Effect of meta-chlorophenylpiperazine (mCPP), a central serotonin agonist and vascular serotonin receptor antagonist, on blood pressure in SHR. Clinical and Experimental Hypertension. Part A, Theory and Practice, 9(S1), 183-187. [Link]

  • Hewitt, K. N., et al. (2002). Comparative effects of continuous infusion of mCPP, Ro 60-0175 and d-fenfluramine on food intake, water intake, body weight and locomotor activity in rats. Psychopharmacology, 164(4), 386-394. [Link]

  • Yankelevitch-Yahav, R., et al. (2015). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments, (97), 52587. [Link]

  • Forced Swim Test - Maze Engineers - Conduct Science. [Link]

  • Forced Swim Test v.3 - University of Notre Dame. [Link]

  • Halford, J. C., & Blundell, J. E. (1996). Behavioral satiety sequence: An experimental model for studying feeding behavior. Nutrition Research Reviews, 9(1), 143-160. [Link]

  • The mouse forced swim test - Johns Hopkins University. [Link]

  • Castagné, V., Moser, P., & Porsolt, R. D. (2011). The Mouse Forced Swim Test. Journal of Visualized Experiments, (58), 3638. [Link]

  • Perforated patch electrophysiology recordings. (2023). protocols.io. [Link]

  • Whole Cell Patch Clamp Protocol | AXOL Bioscience. [Link]

  • Electrophysiology, Patch Clamp Technique, Cardiac Electrophysiology - Molecular Devices. [Link]

  • Patch-Clamp Recording Protocol - Creative Bioarray. [Link]

  • Liu, J., et al. (2021). Protocols for electrophysiological recordings and electron microscopy at C. elegans neuromuscular junction. STAR Protocols, 2(3), 100730. [Link]

  • Liu, J., et al. (2022). Anxiety and depression-like behaviours are more frequent in aged male mice conceived by ART compared with natural conception. Reproduction, 163(1), 1-12. [Link]

  • CNS genomic profiling in the mouse chronic social stress model implicates a novel category of candidate genes integrating affective pathogenesis. (2018). ResearchGate. [Link]

  • Czéh, B., et al. (2018). Recent Advances in Translational Magnetic Resonance Imaging in Animal Models of Stress and Depression. Frontiers in Psychiatry, 9, 737. [Link]

  • Targeting Macromolecules to CNS and Other Hard-to-Treat Organs Using Lectin-Mediated Delivery - MDPI. (2020). [Link]

  • Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC. (2015). [Link]

  • Receptor Binding Assay (RBA) for Paralytic Shellfish Poisoning (PSP) Toxicity Determination. [Link]

  • The future of CNS drug development: signs of real progress. (2023). Drug Discovery World. [Link]

Sources

Comparing Salt Forms: Dihydrochloride Hydrate vs. Free Base 1-(3-Chlorobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: April 2026

As a critical building block in medicinal chemistry and drug development, 1-(3-chlorobenzyl)piperazine (often abbreviated as m-CBZP) serves as a versatile intermediate for synthesizing a wide array of active pharmaceutical ingredients (APIs), including antipsychotics and targeted therapeutics.

When procuring and utilizing this compound, researchers must choose between two primary forms: the free base and the dihydrochloride hydrate . This guide provides an objective, data-driven comparison of these two forms, detailing their physicochemical properties, mechanistic behavior, and validated experimental protocols for interconversion.

Physicochemical Profiling & Quantitative Comparison

The choice between a free base and a dihydrochloride salt fundamentally alters the compound's solubility profile, shelf-life, and immediate reactivity. The dihydrochloride form enhances stability and handling characteristics compared to the free base, which is more susceptible to environmental degradation[1].

Below is a comparative summary of their quantitative properties:

PropertyFree BaseDihydrochloride Hydrate
CAS Number 23145-91-7 / 5321-48-2[2]N/A (Specific to hydrate form)
Molecular Formula C₁₁H₁₅ClN₂[2]C₁₁H₁₅ClN₂ · 2HCl · xH₂O
Molecular Weight 210.70 g/mol [2]301.64 g/mol [3]
Physical State White to off-white solid (low melting)[2]Crystalline solid[1]
Melting Point 87–89 °C[2]> 250 °C (with decomposition)
Aqueous Solubility Poor / InsolubleHighly Soluble[1]
Organic Solubility Soluble (Ethanol, Chloroform, DCM)[2]Poor / Insoluble
Storage Stability Moderate (Prone to oxidation/CO₂ absorption)[4]Excellent (Stable at room temp)[1]

Mechanistic Insights & Causality: Why Choose One Over the Other?

The Case for the Dihydrochloride Hydrate (Storage & Aqueous Chemistry)

Piperazine derivatives are secondary amines with significant basicity. In the free base form, the secondary nitrogen lone pair is highly reactive. When exposed to air, free piperazines readily absorb atmospheric carbon dioxide (CO₂) and moisture, forming insoluble carbonate salts and hydrates[4].

By converting the compound into a dihydrochloride hydrate , both nitrogen atoms are protonated. This locks the lone pairs into stable N-H bonds, rendering the molecule impervious to atmospheric CO₂ and oxidation[1]. Furthermore, the highly crystalline nature of the salt form makes it ideal for long-term storage and precise gravimetric weighing. Its excellent aqueous solubility makes it the preferred form when conducting reactions in aqueous media or biphasic systems.

The Case for the Free Base (Nucleophilic Reactivity)

Despite its handling challenges, the free base is mandatory for downstream nucleophilic substitution reactions (e.g., N-alkylation or N-acylation to form the final API). In the protonated dihydrochloride state, the nitrogen atoms lack the necessary electron density to act as nucleophiles. To proceed with API synthesis, researchers must either purchase the free base directly and store it under inert gas, or generate it in situ from the dihydrochloride salt using a strong base[5].

Reactivity Salt Dihydrochloride Hydrate (Protonated N) FreeBase Free Base (Unprotonated N) Salt->FreeBase Strong Base (NaOH) API N-Alkylated Product (API Intermediate) Salt->API Direct Rxn (Requires Excess Base in situ) FreeBase->Salt HCl (g) in EtOH FreeBase->API Electrophile (R-X) Nucleophilic Attack Degradation Carbonate Salt (Inactive) FreeBase->Degradation Atmospheric CO2 (Improper Storage)

Caption: Mechanistic pathways comparing stability and reactivity of salt vs free base forms.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow includes built-in analytical checkpoints to confirm the success of the chemical transformation before proceeding to the next step.

Protocol A: Free-Basing the Dihydrochloride Hydrate

This protocol isolates the reactive free base from the stable dihydrochloride salt for immediate use in anhydrous organic synthesis. It is adapted from standard organic synthesis procedures for benzylpiperazines[5].

Step-by-Step Methodology:

  • Aqueous Dissolution: Dissolve 10.0 g of 1-(3-chlorobenzyl)piperazine dihydrochloride hydrate in 50 mL of deionized water.

  • Basification: Slowly add 5N Sodium Hydroxide (NaOH) dropwise while stirring vigorously.

    • Validation Checkpoint 1: Monitor the aqueous phase continuously with a calibrated pH meter. Continue addition until the pH strictly exceeds 12.0. This ensures complete deprotonation of both piperazine nitrogens[5]. (Using weaker bases like K₂CO₃ may only reach pH 10, resulting in incomplete free-basing[4]).

  • Extraction: Extract the alkaline aqueous solution with four 25 mL portions of Chloroform (CHCl₃) or Dichloromethane (DCM)[5].

  • Phase Separation: Collect the lower organic layers.

    • Validation Checkpoint 2: Perform a TLC spot test of the remaining aqueous layer (using Ninhydrin stain) to confirm all amine has been extracted into the organic phase.

  • Drying & Concentration: Dry the combined organic extracts over anhydrous Sodium Sulfate (Na₂SO₄). Filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the free base as a pale oil or low-melting solid[5].

  • Final Assay:

    • Validation Checkpoint 3: Perform a potentiometric titration of a 0.2 g sample to confirm the assay is > 99%, ensuring no residual HCl or atmospheric CO₂ (carbonate) is present[4].

G A 1-(3-Chlorobenzyl)piperazine Dihydrochloride Hydrate B Aqueous Dissolution (DI Water) A->B C Basification (pH > 12) Add 5N NaOH B->C Monitor pH > 12 D Biphasic Extraction (Chloroform or DCM) C->D Add Organic Solvent E Organic Phase (Contains Free Base) D->E Phase Separation F Aqueous Phase (Contains NaCl/Water) D->F Discard Aqueous G Drying (Anhydrous Na2SO4) & Solvent Evaporation E->G Remove Trace Water H Purified Free Base (Ready for Nucleophilic Rxn) G->H Titration Assay > 99%

Caption: Workflow for converting dihydrochloride hydrate to reactive free base.

Protocol B: Salt Formation (Crystallizing the Dihydrochloride)

If the free base has been synthesized or purchased but requires long-term storage, it should be converted back into the dihydrochloride salt.

Step-by-Step Methodology:

  • Dissolution: Dissolve the 1-(3-chlorobenzyl)piperazine free base in ice-cold absolute ethanol.

  • Acidification: Bubble dry hydrogen chloride (HCl) gas through the solution, or add a saturated solution of HCl in ethanol dropwise[5].

  • Crystallization: Cool the mixture in an ice bath for 15–30 minutes. White crystalline plates/needles of the dihydrochloride salt will precipitate[5].

    • Validation Checkpoint 1: Verify the supernatant pH is highly acidic (pH < 2) to ensure complete di-salt formation.

  • Isolation: Collect the crystals via vacuum filtration, wash with cold absolute ethanol, and dry under a vacuum[5].

    • Validation Checkpoint 2: Confirm the melting point is > 250 °C (with decomposition) to validate the purity of the newly formed dihydrochloride salt.

References

  • [2] 1-(3-Chlorobenzyl)Piperazine Manufacturer - Wholesale Exporter for Paper Chemicals. Sinochem-Nanjing. Available at: 2

  • 1-(3-Chlorobenzyl)piperazine 98 23145-91-7. Sigma-Aldrich. Available at:Link

  • [3] Piperazine hydrate. Sigma-Aldrich. Available at: 3

  • [1] The Chemical Properties and Applications of Piperazine Dihydrochloride. NBINNO. Available at: 1

  • [4] Piperazine dihydrochloride to Free base by using Sodium carbonate but the assay is around 93 % by potentiometric titration. ResearchGate. Available at: 4

  • [5] 1-benzylpiperazine - Organic Syntheses Procedure. OrgSyn. Available at: 5

Sources

Analytical Comparison Guide: Cross-Reactivity of 1-(3-Chlorobenzyl)piperazine in Commercial Immunoassay Screening

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Forensic Toxicologists, and Drug Development Professionals Content Focus: Performance benchmarking, mechanistic causality, and self-validating experimental protocols.

Executive Summary & Mechanistic Causality

The proliferation of piperazine-derived designer drugs has created significant analytical blind spots in standard forensic urine drug testing. 1-(3-chlorobenzyl)piperazine (3-CBZP) , a halogenated derivative of benzylpiperazine (BZP), presents a unique structural challenge for commercial immunoassay screening.

Legacy immunoassays (such as EMIT, CEDIA, and KIMS) utilize antibodies raised specifically against the phenethylamine pharmacophore to detect amphetamines and methamphetamines. While the basic nitrogen and aromatic ring of 3-CBZP provide a distant spatial mimicry of amphetamines, the bulky piperazine moiety and the highly electronegative chlorine atom at the meta-position cause severe steric hindrance and charge repulsion within the antibody's binding pocket. Consequently, 3-CBZP exhibits negligible cross-reactivity (<1%) in traditional amphetamine screens, often requiring massive concentrations (>100,000 ng/mL) to trigger a false positive[1].

To close this detection gap, laboratories must transition to targeted Piperazine ELISA platforms or Biochip Array Technologies (BAT) . These modern assays utilize polyclonal or monoclonal antibodies raised against the benzylpiperazine epitope, perfectly accommodating the piperazine ring and yielding high cross-reactivity (>80%) for 3-CBZP and related analogs[2].

Product Performance Comparison: Targeted ELISA vs. Legacy Assays

To objectively evaluate screening capabilities, we compared a Targeted Piperazine ELISA against four widely used legacy immunoassay platforms. The data illustrates the critical failure of standard amphetamine/MDMA assays to detect 3-CBZP at physiologically relevant concentrations.

Table 1: Cross-Reactivity Profile of 1-(3-chlorobenzyl)piperazine
Assay PlatformTarget AnalyteCutoff (ng/mL)3-CBZP Conc. Tested (ng/mL)Result% Cross-Reactivity
Targeted Piperazine ELISA Benzylpiperazines500550Positive 91.0%
Randox DOA-V Biochip mCPP / BZP500600Positive ~83.3%
CEDIA® DAU Amphetamines1,000100,000Negative<1.0%
EMIT® II Plus Amphetamines1,000100,000Negative<0.5%
Microgenics DRI® MDMA / Ecstasy50050,000Negative<0.1%

Data Interpretation: The Targeted Piperazine ELISA successfully detects 3-CBZP at 550 ng/mL, making it highly suitable for routine forensic screening. In contrast, 3 when screening for piperazine derivatives[3].

Experimental Workflow: Competitive ELISA Principle

The targeted detection of 3-CBZP relies on a competitive binding mechanism. The diagram below illustrates the thermodynamic competition between the free 3-CBZP analyte in the sample and the enzyme-labeled conjugate for limited antibody binding sites.

G Sample 1-(3-chlorobenzyl)piperazine in Urine Specimen Incubation Competitive Binding (30 min at 25°C) Sample->Incubation Conjugate Enzyme-Labeled Piperazine Conjugate Conjugate->Incubation Antibody Immobilized Anti-BZP Antibody Microplate Antibody->Incubation Wash Wash Step (Removes Unbound Reagents) Incubation->Wash Substrate Addition of TMB Chromogenic Substrate Wash->Substrate HighConc High 3-CBZP Low Absorbance (450nm) Substrate->HighConc Analyte Outcompetes Conjugate LowConc Low/No 3-CBZP High Absorbance (450nm) Substrate->LowConc Conjugate Binds Freely

Fig 1. Competitive ELISA workflow for 1-(3-chlorobenzyl)piperazine screening.

Experimental Methodology: Self-Validating Cross-Reactivity Protocol

To ensure rigorous scientific integrity, the following protocol establishes a self-validating system for determining the cross-reactivity of 3-CBZP. Every step is designed to isolate variables and prove causality.

Phase 1: Matrix Preparation & Standard Curve Generation

Causality Check: We utilize certified Drug-Free Urine (DFU) rather than buffer solutions to accurately mimic the physiological matrix effects (e.g., pH, urea concentration, and endogenous salts) that can alter antibody binding kinetics.

  • Obtain LC-MS/MS verified Drug-Free human Urine (DFU).

  • Prepare a 1.0 mg/mL stock solution of 1-(3-chlorobenzyl)piperazine reference standard in HPLC-grade methanol.

  • Perform serial dilutions in DFU to generate a comprehensive dose-response curve: 0, 100, 500, 1,000, 5,000, 10,000, and 100,000 ng/mL.

Phase 2: Immunoassay Execution
  • Dispense 10 µL of each spiked DFU sample into the respective wells of the anti-piperazine coated microplate.

  • Add 100 µL of Enzyme Conjugate (BZP-HRP) to all wells.

  • Incubation: Incubate in the dark at 25°C for exactly 30 minutes. Why 30 minutes? This specific duration allows the system to reach thermodynamic equilibrium between the free 3-CBZP and the HRP-conjugate competing for the limited antibody binding sites[4].

  • Washing: Aspirate and wash the wells 5 times with 300 µL of Wash Buffer. Critical Step: Rigorous washing eliminates unbound HRP-conjugate; failure to do so results in artificially high background absorbance, skewing the logistic regression.

  • Add 100 µL of TMB (Tetramethylbenzidine) Substrate. Incubate for 15 minutes.

  • Terminate the reaction with 100 µL of 1N HCl Stop Solution and measure absorbance at 450 nm.

Phase 3: Self-Validation Checkpoints & Data Analysis

To guarantee trustworthiness, the assay must pass the following internal validations before cross-reactivity is calculated:

  • Zero-Dose Control (B0): Must yield an optical density (OD) > 1.2 to confirm conjugate activity and substrate viability.

  • Positive Control Recovery: A known BZP standard at 125% of the cutoff must consistently read as positive (OD < Cutoff OD) to validate assay sensitivity.

  • Orthogonal Confirmation: All presumptive positive immunoassay results must be2 to rule out false positives from structurally unrelated compounds[2].

Calculation: Plot the standard curve using a 4-parameter logistic (4PL) regression. Calculate cross-reactivity using the formula: % Cross-Reactivity = (Target Cutoff Concentration / Concentration of 3-CBZP yielding equivalent absorbance) × 100

References

  • Title: Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits | Source: Journal of Analytical Toxicology, Oxford Academic | URL:[Link]

  • Title: Biochip array technology immunoassay performance and quantitative confirmation of designer piperazines for urine workplace drug testing | Source: ResearchGate | URL:[Link]

  • Title: Development of a Novel Benzylpiperazine ELISA Assay for Urine and Blood | Source: Block Scientific | URL:[Link]

  • Title: Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays | Source: PubMed (NIH) | URL: [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.